4-Chloro-2-fluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCVZDNIUACJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278849 | |
| Record name | 4-Chloro-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-09-5 | |
| Record name | 4-Chloro-2-fluoro-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-fluoroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727D82AC8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Chloro-2-fluoroanisole (CAS No. 452-09-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and a chlorine atom—provides a nuanced reactivity profile that can be strategically exploited. The interplay between the electron-donating methoxy group and the inductive effects of the halogens allows for selective functionalization at multiple positions. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The protocols and mechanistic discussions herein are designed to provide not just procedural steps, but a deeper understanding of the causality behind its synthetic transformations.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
1.1: Physical and Chemical Properties
The key properties of this compound are summarized below for quick reference. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 83-85 °C at 12 mmHg | [5] |
| Purity | Typically ≥97-98% | [1][6] |
1.2: Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a dedicated spectrum for this specific molecule is not publicly available, data from analogous structures like 4-fluoroanisole and other substituted anisoles provide a strong basis for predicting its spectral characteristics.[7][8][9][10][11]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F), a characteristic feature of fluorinated aromatics.
-
FT-IR (Infrared Spectroscopy): The IR spectrum will feature characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic ring and methyl group (~3100-2850 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (~1100-700 cm⁻¹).[11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 160.57. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of chlorine-37.[11]
Section 2: Synthesis and Availability
This compound is commercially available from various chemical suppliers.[12][13] The most common synthetic route involves the methylation of 4-chloro-2-fluorophenol.[14] This reaction is a standard Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile to displace a leaving group from a methylating agent like iodomethane or dimethyl sulfate.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its different positions on the aromatic ring. The methoxy, fluorine, and chlorine substituents exert competing electronic effects, which a skilled chemist can manipulate to achieve desired outcomes.
3.1: Directed ortho-Metalation (DoM)
The methoxy group is a powerful Directed Metalation Group (DMG).[15][16] It can chelate with strong organolithium bases, such as n-butyllithium or s-butyllithium, to direct deprotonation exclusively at the ortho position (C3). This is arguably the most powerful and predictable transformation for this molecule.[15][17][18]
The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3 position with high regioselectivity.
// Nodes for reactants and intermediates sub [label=<
this compound
];
reagents [label=<
- s-BuLi, THF, -78 °C
- Electrophile (E+)
, shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate [label=<
Lithiated Intermediate
];
product [label=<
C3-Functionalized Product
];
// Edges to show the flow sub -> reagents [style=invis]; reagents -> intermediate [label="Metalation", fontcolor="#5F6368"]; intermediate -> product [label="Electrophilic Quench", fontcolor="#5F6368"];
// Invisible edges for alignment {rank=same; sub; reagents;} {rank=same; intermediate; product;} }
Caption: Directed ortho-Metalation (DoM) Workflow.
3.2: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[19][20] For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups. In this compound, the halogens themselves provide some activation, but it is not a highly reactive SₙAr substrate under standard conditions.[21]
However, the reactivity of the halogens as leaving groups follows the trend F > Cl.[22] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.[20] Therefore, under forcing conditions or with a suitably activated ring (e.g., by introducing a nitro group), a strong nucleophile would preferentially displace the fluorine atom over the chlorine atom.
3.3: Cross-Coupling Reactions
The chlorine atom at the C4 position is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Modern catalyst systems with electron-rich, bulky phosphine ligands are highly effective at activating aryl chlorides for oxidative addition to the palladium center.[21] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a complementary method to the C3 functionalization achieved via DoM. The C-F bond is generally unreactive under these conditions, ensuring high selectivity.[21]
Section 4: Applications in Drug Discovery
The strategic incorporation of fluorine and chlorine into drug candidates is a cornerstone of modern medicinal chemistry.[23][24][25] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[23] The fluoroanisole motif, in particular, has been studied for its impact on pharmacokinetic properties.[26][27]
This compound provides a scaffold that can be elaborated into more complex molecules. For instance, using the DoM/cross-coupling strategies described above, a medicinal chemist can independently introduce different substituents at the C3 and C4 positions to explore the structure-activity relationship (SAR) of a new chemical entity. This dual-functionalization capability makes it a powerful starting material for building libraries of compounds for high-throughput screening.
Section 5: Experimental Protocols
The following protocols are representative examples and should be adapted based on specific electrophiles and coupling partners. All reactions should be conducted by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.
5.1: Protocol for Directed ortho-Metalation and Quenching
Objective: To synthesize 3-deutero-4-chloro-2-fluoroanisole as a proof-of-concept for the DoM reaction.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (1.1 eq, solution in cyclohexane)
-
Deuterium oxide (D₂O, >2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add this compound and anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species should occur during this time.
-
Add deuterium oxide (D₂O) dropwise to quench the reaction. A slight exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction further by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired C3-deuterated product.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR, where the integration of the aromatic signal corresponding to the C3 proton should be significantly diminished or absent. Mass spectrometry will show an increase of one mass unit in the molecular ion peak compared to the starting material.
// Nodes A [label="1. Dissolve Substrate\nin Anhydrous THF"]; B [label="2. Cool to -78 °C"]; C [label="3. Add s-BuLi Dropwise"]; D [label="4. Stir for 1h at -78 °C\n(Metalation)"]; E [label="5. Quench with\nElectrophile (e.g., D₂O)"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify Product"];
// Edges A -> B [label="Inert Atmosphere", fontcolor="#5F6368", fontsize=8]; B -> C; C -> D; D -> E [label="Formation of\nAryllithium", fontcolor="#EA4335", fontsize=8]; E -> F [label="Warm to RT", fontcolor="#5F6368", fontsize=8]; F -> G; G -> H; }
Caption: General workflow for DoM protocol.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors or derivatives.[28]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[28][29]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[28][30]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[28][30]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[28]
-
Fire: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[31] During a fire, irritating and toxic gases like carbon monoxide, hydrogen chloride, and hydrogen fluoride may be generated.[30]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[29][30][32]
Section 7: Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its value lies in the predictable and complementary reactivity of its C3 and C4 positions. Through directed ortho-metalation, chemists can selectively functionalize the position adjacent to the methoxy group, while palladium-catalyzed cross-coupling enables modifications at the chlorine-bearing position. This dual reactivity, combined with the favorable properties often imparted by fluorine in drug molecules, makes this compound an indispensable tool for researchers in drug discovery and materials science.
References
- PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- ChemicalBook. (n.d.). This compound synthesis.
- Aceschem. (n.d.). CAS 452-09-5 | this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- ChemicalBook. (n.d.). This compound suppliers & manufacturers in China.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations.
- Google Patents. (n.d.). WO 99/19275.
- Oakwood Chemical. (n.d.). This compound.
- Apollo Scientific. (n.d.). This compound.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 452-09-5 | SCBT.
- Fisher Scientific. (2009, October 16). SAFETY DATA SHEET.
- Mortier, J. (n.d.). DIRECTED ORTHO METALATION.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Research Scientific. (n.d.). This compound, 98%.
- Mol-Instincts. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?.
- Wikipedia. (n.d.). Directed ortho metalation.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-Fluoroanisole 1 g | Buy Online.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluoroanisole in Organic Synthesis and Material Science.
- Organic Chemistry Help. (n.d.). Directed (ortho) Metallation.
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.
- SynQuest Laboratories. (n.d.). CAS 452-09-5 | this compound.
- ChemicalBook. (n.d.). This compound | 452-09-5.
- ChemJ. (n.d.). cas号: 452-09-5 ,名称: 4-氯-2-氟苯甲醚的性质/作用/用途.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Journal of Fluorine Chemistry. (1995).
- Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from Myers Research Group, Harvard University.
- Benchchem. (n.d.). Understanding 4-Fluoroanisole: Properties, Reactivity, and Its Role as a Chemical Standard.
- PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Sigma-Aldrich. (2015, March 11). Fluorine in drug design: a case study with fluoroanisoles.
- Journal of Applied Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
- Benchchem. (n.d.). Applications of 4-Fluoroanisole in the Synthesis of High-Performance Polymers.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (2015, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Benchchem. (n.d.). Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry.
- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.
Sources
- 1. aceschem.com [aceschem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 452-09-5 | 2607-7-X5 | MDL MFCD00672964 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 13. This compound [oakwoodchemical.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pharmdguru.com [pharmdguru.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pharmacyjournal.org [pharmacyjournal.org]
- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Fluorine in drug design: a case study with fluoroanisoles. | Sigma-Aldrich [merckmillipore.com]
- 27. researchgate.net [researchgate.net]
- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 29. fishersci.com [fishersci.com]
- 30. fishersci.com [fishersci.com]
- 31. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 32. fishersci.com [fishersci.com]
Introduction: The Strategic Role of a Halogenated Building Block
An In-Depth Technical Guide to 4-Chloro-2-fluoroanisole
This compound is a halogenated aromatic ether that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a methoxy group, a fluorine atom, and a chlorine atom on a benzene ring, provides multiple reactive sites and imparts unique electronic properties. These characteristics make it a valuable building block for researchers and process chemists, particularly in the fields of drug discovery and materials science. The strategic incorporation of fluorine and chlorine can profoundly influence the pharmacokinetic and physicochemical properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, key applications, and essential safety protocols for laboratory handling.
Molecular and Physicochemical Profile
The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below. Its molecular formula is C₇H₆ClFO, and it has a molecular weight of 160.57 g/mol .[3][4][5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClFO | [3][4][5][6][7] |
| Molecular Weight | 160.57 g/mol | [3][4][5][6] |
| CAS Number | 452-09-5 | [3][4][5][6][8] |
| Appearance | Colorless to light yellow liquid | [6][9] |
| Boiling Point | 160 °C (at standard pressure) | [4][6][9] |
| Density | 1.294 g/mL at 25 °C | [4][6][9] |
| Refractive Index | n20/D 1.518 | [4][6][9] |
| Flash Point | 79.4 °C (175 °F) | [4][6][9] |
Synthesis Protocol: Williamson Ether Synthesis
A common and efficient method for preparing this compound is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-fluorophenol attacks a methylating agent, such as iodomethane.
Causality and Experimental Rationale
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Base (e.g., Sodium Hydride, Potassium Carbonate): The reaction is initiated by deprotonating the hydroxyl group of 4-chloro-2-fluorophenol. The phenolic proton is acidic, but a sufficiently strong base is required to generate the nucleophilic phenoxide anion quantitatively. Sodium hydride is highly effective but requires an anhydrous solvent. Potassium carbonate is a milder, easier-to-handle alternative, often used in polar aprotic solvents like acetone or DMF.
-
Methylating Agent (Iodomethane): Iodomethane (CH₃I) is an excellent electrophile for this Sₙ2 reaction. Iodine is a large, polarizable atom, making it an excellent leaving group, which facilitates the nucleophilic attack by the phenoxide.
-
Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is ideal. It dissolves the ionic intermediates (the phenoxide salt) without solvating the nucleophile so strongly that its reactivity is diminished. This promotes a faster reaction rate.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenol (1 equivalent) and a suitable polar aprotic solvent (e.g., acetone).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The excess base ensures complete deprotonation of the phenol.
-
Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Methylating Agent: Add iodomethane (1.2 equivalents) dropwise to the suspension. The reaction is exothermic; a controlled addition rate is recommended.
-
Reaction Progression: Heat the mixture to reflux and maintain it for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Research and Development
This compound serves primarily as a precursor for more complex molecules, leveraging its unique substitution pattern.
-
Pharmaceutical Intermediates: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate lipophilicity and binding affinity.[1][2] The anisole group can be a stable moiety or can be demethylated to reveal a phenol group for further functionalization. This compound is a key starting material for synthesizing various pharmacologically active agents.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes fluorinated building blocks to improve efficacy and environmental persistence profiles.[10]
-
Material Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals, where the C-F bond contributes to thermal stability and desired electronic properties.[11]
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][9]
-
Handling Procedures: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical of significant utility, bridging basic reagents with high-value final products in pharmaceuticals, agrochemicals, and material science. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable tool for chemists. Adherence to rigorous safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature, ensuring its effective and safe application in research and development.
References
-
ChemBK. This compound. [Link]
-
Research Scientific. This compound, 98%. [Link]
-
PubChemLite. This compound (C7H6ClFO). [Link]
-
PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]
-
MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]
Sources
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. aceschem.com [aceschem.com]
- 6. This compound | 452-09-5 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical and chemical properties of 4-Chloro-2-fluoroanisole
An In-depth Technical Guide to 4-Chloro-2-fluoroanisole: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated aromatic ether that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and chemical development professionals. The interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group creates a nuanced substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its relevance in the development of pharmaceuticals and other advanced materials.
Compound Identification and Physical Properties
Accurate identification and understanding the physical characteristics of a chemical are fundamental to its effective use in a laboratory or industrial setting. This compound is a colorless to light yellow liquid under standard conditions.[1]
Chemical Structure
The molecular structure of this compound is key to understanding its chemical behavior. The methoxy group is positioned at C1, the fluorine atom at C2, and the chlorine atom at C4 of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Data
The physical properties of this compound are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClFO | [1][2][3][4] |
| Molecular Weight | 160.57 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 160 °C (lit.) | [1][2] |
| Density | 1.294 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.518 (lit.) | [1][2] |
| Flash Point | 175 °F (79.4 °C) | [1][2] |
| Vapor Pressure | 0.8 mmHg at 25 °C | [2] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by the electronic properties of its substituents. The methoxy group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions.[5] Conversely, the halogen atoms (chlorine and fluorine) are deactivating due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance effects.[5]
This combination of effects makes the molecule susceptible to various transformations:
-
Electrophilic Aromatic Substitution: The positions ortho and para to the activating methoxy group are the most likely sites for substitution. However, the deactivating nature of the halogens means that forcing conditions may be required compared to anisole itself.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine and chlorine atoms activates the aromatic ring for nucleophilic attack. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than chlorine, making the C2 position a potential site for substitution by strong nucleophiles.[5]
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond is more amenable to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-F bond.[5] This allows for selective functionalization at the C4 position.
Synthesis of this compound
This compound is typically synthesized from commercially available precursors. One common method involves the methylation of 4-chloro-2-fluorophenol.[6] This reaction is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks a methylating agent like iodomethane or dimethyl sulfate.[6]
References
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-fluoroanisole from 4-Chloro-2-fluorophenol
Abstract
This whitepaper provides an in-depth technical guide for the synthesis of 4-Chloro-2-fluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the O-methylation of 4-Chloro-2-fluorophenol via the Williamson ether synthesis, a robust and widely adopted method. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations necessary for handling the reagents involved. The content is tailored for researchers, chemists, and process development professionals, offering field-proven insights into optimizing this crucial transformation.
Introduction and Strategic Importance
This compound serves as a vital building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chlorine, fluorine, and methoxy groups, makes it a valuable precursor for introducing specific functionalities into target compounds, particularly in the development of novel pharmaceuticals and pesticides. The efficient and scalable synthesis from its phenolic precursor, 4-Chloro-2-fluorophenol, is therefore of significant industrial and academic interest.
This guide focuses on the Williamson ether synthesis, a classic yet highly effective method for forming ethers.[1][2][3] The reaction proceeds via the nucleophilic substitution of a methylating agent by a phenoxide ion, generated in situ from the corresponding phenol. We will explore the critical parameters of this reaction, including the choice of base, methylating agent, and solvent system, to provide a comprehensive and actionable protocol.
The Synthetic Cornerstone: Williamson Ether Synthesis
The O-methylation of 4-Chloro-2-fluorophenol is most effectively achieved through the Williamson ether synthesis. This method is predicated on a two-step sequence occurring in a single pot:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base to form the 4-chloro-2-fluorophenoxide anion. This anion is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired ether, this compound.[2][3][4]
The overall transformation is depicted below:
Caption: Core reaction pathway for the Williamson ether synthesis.
Causality Behind Reagent Selection
The success of the synthesis hinges on the judicious selection of reagents and conditions. Each choice is driven by principles of reactivity, safety, and process efficiency.
-
Choice of Base: The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 8-10) but should not introduce competing side reactions.
-
Strong Bases (NaH, KH): While highly effective, these hydrides are often unnecessary for phenols and present handling challenges due to their pyrophoric nature.[4]
-
Alkali Hydroxides (NaOH, KOH): These are cost-effective and sufficiently strong. They are often used in aqueous or biphasic systems.[4]
-
Alkali Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used base for this transformation. It is milder than hydroxides, non-hygroscopic, and easily removed by filtration. Its use in polar aprotic solvents like acetone or DMF is common.[4] For this guide, we select Potassium Carbonate (K₂CO₃) for its balance of reactivity and ease of handling.
-
-
Choice of Methylating Agent: This is the most critical decision, balancing reactivity against significant safety concerns.
-
Methyl Halides (e.g., CH₃I): Highly reactive SN2 substrates, but volatile and toxic.[5]
-
Dimethyl Carbonate (DMC): An environmentally benign or "green" methylating agent.[6][7][8] However, it requires higher temperatures (120-200°C) and sometimes pressure to achieve good conversion, making it less suitable for standard laboratory glassware.[7][8]
-
Dimethyl Sulfate ((CH₃)₂SO₄): A highly efficient and cost-effective methylating agent that provides excellent yields at moderate temperatures.[9] Its primary drawback is its extreme toxicity and carcinogenicity.[10][11][12][13] Due to its established efficacy, this guide will detail the protocol using dimethyl sulfate, coupled with a mandatory and rigorous discussion of safety protocols.
-
-
Choice of Solvent: The solvent must dissolve the reactants, particularly the phenoxide salt, and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents (Acetone, DMF, DMSO): These are ideal as they solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.[4] Acetone is a good choice due to its effectiveness, moderate boiling point, and ease of removal.
-
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations involving dimethyl sulfate must be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reactants: 4-Chloro-2-fluorophenol, Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl Sulfate ((CH₃)₂SO₄).
-
Solvent: Acetone (reagent grade).
-
Work-up Reagents: Diethyl ether, 1M Sodium Hydroxide (NaOH), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for extraction, rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-Chloro-2-fluorophenol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and acetone (approx. 10 mL per gram of phenol).
-
Initiation: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (approx. 56°C).
-
Methylation: Once refluxing, add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain a controlled reflux rate.
-
Reaction Progress: After the addition is complete, maintain the reflux for 3-5 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to dissolve the inorganic salts. Caution: Unreacted dimethyl sulfate will be hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).[14]
-
Washing: Combine the organic extracts and wash sequentially with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL), and finally brine (1 x 30 mL).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (Phenol:K₂CO₃:(CH₃)₂SO₄) | 1.0 : 1.5 : 1.1 | A slight excess of base ensures complete deprotonation. A small excess of the alkylating agent drives the reaction to completion. |
| Solvent Volume | ~10 mL / g of Phenol | Ensures adequate solubility and stirrability without being overly dilute. |
| Reaction Temperature | ~56°C (Reflux of Acetone) | Provides sufficient thermal energy for the reaction while being easily controlled. |
| Reaction Time | 3 - 5 hours | Typical duration for this reaction; should be confirmed by monitoring (TLC/GC). |
| Expected Yield | > 90% | High yields are expected with this robust protocol after purification. |
Mandatory Safety and Handling Protocols
Dimethyl sulfate (DMS) is a potent poison, a suspected human carcinogen, and can cause severe, delayed chemical burns. [10][12][13] Exposure can be fatal.[12] Strict adherence to the following safety protocols is non-negotiable.
-
Engineering Controls: All handling of DMS must occur in a high-performance chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of appropriate gloves. A common combination is a nitrile inner glove and a laminate film or butyl rubber outer glove. Check glove compatibility charts.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[13]
-
Lab Coat: A chemically resistant lab coat or apron must be worn.[13][16]
-
-
Handling: Use glass syringes or cannulas for transfers. Avoid contamination of external surfaces.
-
Spill & Waste Disposal:
-
Have a spill kit ready containing an absorbent material and a quenching solution (e.g., dilute ammonium hydroxide).
-
Excess DMS and contaminated materials must be quenched by slowly adding to a stirred solution of dilute ammonium hydroxide or sodium carbonate before disposal.[10] Follow all institutional waste disposal guidelines.[10][12]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10][13] Symptoms can be delayed.[13]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[10][16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[10]
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Sources
- 1. Williamson Synthesis [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 11. aarti-industries.com [aarti-industries.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. pentachemicals.eu [pentachemicals.eu]
Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-fluoroanisole
An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-fluoroanisole
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of drug development and materials science, the unambiguous structural confirmation of chemical intermediates is not merely a procedural step but the bedrock of scientific integrity and project success. This compound (CAS No. 452-09-5) is a key substituted haloanisole, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules.[1][2] Its precise architecture, dictated by the interplay of chloro, fluoro, and methoxy substituents on the benzene ring, demands a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the logic of spectral interpretation, and the synergy between these methods, offering a holistic analytical portrait of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, with the presence of fluorine adding an informative layer of complexity through heteronuclear coupling.
¹H NMR Spectroscopy: Probing the Proton Environments
Expertise & Experience: The Rationale Behind the Experiment The primary objective of ¹H NMR is to identify all unique proton environments and their connectivity. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single deuterium lock signal.[3] Tetramethylsilane (TMS) is used as an internal standard because its protons are chemically shielded, providing a sharp reference signal at 0.00 ppm that does not overlap with most organic proton signals.[3]
Trustworthiness: A Self-Validating Protocol This protocol is designed for robustness, ensuring high-quality, reproducible data. Shimming the magnetic field is a critical step to maximize homogeneity, which is essential for resolving the fine splitting patterns caused by proton-proton (H-H) and proton-fluorine (H-F) coupling.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans to ensure a good signal-to-noise ratio.[3]
-
Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and analyze the multiplicities and coupling constants.
Data Interpretation and Analysis The aromatic region of the ¹H NMR spectrum of this compound is complex due to the combined effects of H-H and H-F spin-spin coupling. The methoxy group provides a simple, easily identifiable singlet.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
|---|---|---|---|---|
| H-6 | ~7.15 | 1H | Doublet of doublets (dd) | JH6-H5 ≈ 8.8 Hz, JH6-F ≈ 4.5 Hz |
| H-5 | ~7.05 | 1H | Triplet-like (dd) | JH5-H6 ≈ 8.8 Hz, JH5-H3 ≈ 2.5 Hz |
| H-3 | ~6.95 | 1H | Doublet of doublets (dd) | JH3-F ≈ 10.0 Hz, JH3-H5 ≈ 2.5 Hz |
| -OCH₃ | ~3.85 | 3H | Singlet (s) | N/A |
Note: Predicted values are based on established substituent effects and data from analogous compounds.
-
Methoxy Protons (-OCH₃): This signal appears as a sharp singlet at approximately 3.85 ppm, integrating to three protons. Its upfield position relative to the aromatic protons is characteristic of protons on a carbon adjacent to an oxygen atom.
-
Aromatic Protons (H-3, H-5, H-6): The three aromatic protons are chemically distinct and exhibit complex splitting. The fluorine atom at C-2 couples to H-3 (ortho, ³JHF) and H-6 (meta, ⁴JHF). The proton-proton couplings are between H-5 and H-6 (ortho, ³JHH) and H-3 and H-5 (meta, ⁴JHH). This intricate coupling network validates the substitution pattern.
Caption: ¹H-¹⁹F and ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Expertise & Experience: The Rationale Behind the Experiment ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard practice to simplify the spectrum to a series of singlets (or doublets, in this case, due to C-F coupling) and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[4] The longer relaxation times of quaternary carbons are a key consideration, often requiring a longer relaxation delay to ensure accurate integration, although quantitative analysis is not the primary goal here.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.[3]
-
Processing: Apply Fourier transform, phase the spectrum, and reference the chemical shifts to the CDCl₃ solvent signal (δ ≈ 77.16 ppm), which is internally referenced to TMS.
Data Interpretation and Analysis The spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The most notable features are the large one-bond C-F coupling constant (¹JCF) for C-2 and smaller two-, three-, and four-bond couplings for the other carbons.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| C-2 | ~155.0 | Doublet (d) | ¹JCF ≈ 250 Hz |
| C-1 | ~148.0 | Doublet (d) | ²JCF ≈ 12 Hz |
| C-4 | ~128.0 | Singlet-like (d) | ⁴JCF ≈ 3 Hz |
| C-5 | ~125.0 | Singlet-like (d) | ⁴JCF ≈ 3 Hz |
| C-6 | ~118.0 | Doublet (d) | ³JCF ≈ 7 Hz |
| C-3 | ~115.0 | Doublet (d) | ²JCF ≈ 23 Hz |
| -OCH₃ | ~56.0 | Singlet (s) | N/A |
Note: Predicted values are based on established substituent effects and data from analogous compounds such as 4-fluoroanisole.[3][5]
-
Carbon-Fluorine Coupling: The C-2 signal appears as a large doublet with a coupling constant of ~250 Hz, which is characteristic of a direct one-bond C-F interaction. The other aromatic carbons show smaller couplings, which decrease with the number of bonds separating the carbon and fluorine atoms. This C-F coupling pattern is a definitive marker for the position of the fluorine substituent.
-
Substituent Effects: The carbons directly attached to the electronegative oxygen (C-1) and fluorine (C-2) are significantly deshielded and appear far downfield. The methoxy carbon appears in the typical aliphatic region around 56.0 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: The Rationale Behind the Experiment FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, the C=C bonds of the benzene ring, the C-O bonds of the ether, and the C-F and C-Cl bonds. Attenuated Total Reflectance (ATR) is the preferred sampling method for liquids as it requires minimal sample preparation and is easy to clean.[6]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed self-diagnostics.
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and allow it to dry completely. Record a background spectrum. This is crucial as it subtracts the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.
-
Sample Analysis: Place a single drop of this compound onto the center of the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[6]
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Use the peak-picking function to label the significant absorption bands.
Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of the key structural components.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1600, ~1500 | Strong-Medium | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Asymmetric Aryl-O-C Stretch |
| ~1180 | Strong | C-F Stretch |
| ~1030 | Medium | Symmetric Aryl-O-C Stretch |
| ~800-700 | Strong | C-Cl Stretch |
-
Aromatic and Ether Moieties: The strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether group, respectively.[6] The aromatic C=C stretching bands and C-H stretches confirm the presence of the benzene ring.
-
Halogen Bonds: The C-F and C-Cl stretching vibrations appear in the fingerprint region. The strong absorption around 1180 cm⁻¹ is indicative of the C-F bond, while the C-Cl stretch is expected at a lower frequency, typically in the 800-700 cm⁻¹ range.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: The Rationale Behind the Experiment Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile and thermally stable compound like this compound. The GC separates the analyte from any impurities, while the MS provides mass analysis. Electron Ionization (EI) at a standard 70 eV is used because it induces reproducible fragmentation and creates spectra that are comparable to established libraries.[6][7]
Trustworthiness: A Self-Validating Protocol The protocol ensures that a pure sample is introduced into the mass spectrometer via the gas chromatograph. The key validation point in the resulting spectrum is the isotopic pattern of the molecular ion. The presence of one chlorine atom dictates that there must be an "M+2" peak with an intensity that is approximately one-third of the molecular ion peak (M⁺·), arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9] This signature provides high confidence in the elemental composition.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent like dichloromethane.
-
GC Setup:
-
Injector: Set to 250°C with a split ratio of 50:1 to prevent column overload.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: Set the source to ~230°C and the quadrupole to ~150°C.[6]
-
Mass Range: Scan from m/z 40 to 200.
-
-
Acquisition: Inject 1 µL of the sample. The GC will separate the components, and the mass spectrometer will record spectra across the elution profile.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Identify the molecular ion and major fragment peaks.
Data Interpretation and Analysis The mass spectrum confirms the molecular weight and provides structural evidence through characteristic fragmentation pathways.
Table 4: Key Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Abundance (Approx. %) | Ion Assignment / Proposed Loss |
|---|---|---|
| 162 | 33 | [C₇H₆³⁷ClFO]⁺· (M+2 Peak) |
| 160 | 100 | [C₇H₆³⁵ClFO]⁺· (Molecular Ion, M⁺·) |
| 145 | 80 | [M - CH₃]⁺ |
| 117 | 40 | [M - CH₃ - CO]⁺ or [M - CH₂O - Cl]⁺ |
| 99 | 25 | [M - CH₃ - CO - H₂O]⁺ |
| 82 | 50 | [C₅H₃FO]⁺ (Loss of CH₃ and HCl) |
Data sourced and interpreted from SpectraBase and PubChemLite.[10][11]
-
Molecular Ion Cluster: The base peak is the molecular ion (M⁺·) at m/z 160, corresponding to the formula C₇H₆³⁵ClFO. The crucial M+2 peak at m/z 162, with an intensity of approximately 33%, confirms the presence of a single chlorine atom.[8][10]
-
Primary Fragmentation: The most prominent fragment at m/z 145 results from the loss of a methyl radical (·CH₃) from the methoxy group, a very common fragmentation pathway for anisoles. This forms a stable, substituted phenoxy cation.
-
Further Fragmentation: Subsequent losses, such as the loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, lead to the ion at m/z 117.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating and unambiguous confirmation of its molecular structure.
-
MS establishes the correct molecular weight (160.58 g/mol ) and elemental composition (C₇H₆ClFO) through the molecular ion and its chlorine isotopic pattern.[10]
-
IR confirms the presence of the required functional groups: an aryl ether, an aromatic ring, and carbon-halogen bonds.
-
NMR provides the definitive structural map, detailing the precise connectivity of the carbon and hydrogen atoms and confirming the 1,2,4-substitution pattern on the aromatic ring through intricate H-H and H-F coupling patterns.
Together, these techniques form the cornerstone of analytical chemistry, providing the rigorous data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic endeavors.
References
-
Wu, P., & Tzeng, W. (2016). Studies of this compound by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy. International Symposium on Molecular Spectroscopy. Available at: [Link][12]
-
SpectraBase. (2025). This compound. John Wiley & Sons, Inc. Available at: [Link][10]
-
PubChemLite. (2025). This compound (C7H6ClFO). Université du Luxembourg. Available at: [Link][11]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link][13]
-
University of Calgary. (2021). Radicals and Mass Spectrometry (MS). Available at: [Link][9]
-
Vanderbilt University. (n.d.). Interpretation of mass spectra. Available at: [Link][7]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link][4]
-
NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. Available at: [Link][14]
-
Soleas, G. J., et al. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Publications. Available at: [Link][2]
-
Jackson, R. S. (2023). Uncorking Haloanisoles in Wine. MDPI. Available at: [Link][1]
- O'Neil, M. J. (Ed.). (n.d.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (General reference for chemical principles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
-
University of Illinois. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. whitman.edu [whitman.edu]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 12. Studies of this compound by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy | IDEALS [ideals.illinois.edu]
- 13. This compound [oakwoodchemical.com]
- 14. 2-Bromo-4-chloroanisole [webbook.nist.gov]
Foreword: The Imperative of Unambiguous Characterization
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-fluoroanisole
In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. This compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, presents a classic yet critical challenge in structural verification.[1] The presence of multiple substituents on the aromatic ring gives rise to several potential positional isomers. Mistaking one isomer for another can lead to failed syntheses, inactive final products, or unforeseen toxicity. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, integrating chromatographic and spectroscopic techniques. It is designed not as a rigid protocol, but as a logical framework, explaining the causality behind each analytical choice to empower researchers in their own structural verification workflows.
The Analytical Gauntlet: A Multi-Modal Approach
The definitive confirmation of a chemical structure is rarely achieved with a single technique. Instead, we rely on a confluence of evidence, where each analytical method provides a unique piece of the puzzle. The core workflow for elucidating the structure of this compound involves establishing purity and separating it from isomers, determining its exact molecular formula and fragmentation behavior, and finally, mapping the precise connectivity of its atoms.[2][3]
Our strategy is built upon three pillars:
-
Separation Science: Gas Chromatography (GC) to ensure sample purity and resolve potential isomers.
-
Mass Spectrometry (MS): To confirm molecular weight, determine elemental composition via high resolution, and gain structural clues from fragmentation patterns.
-
Spectroscopy: Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy to provide the definitive atomic-level map of the molecule.
Caption: Overall workflow for the structure elucidation of this compound.
Purity and Isomer Separation: Gas Chromatography (GC)
Expertise & Rationale: Before any spectroscopic analysis, we must ensure we are analyzing a single, pure compound. In syntheses of substituted aromatics, the formation of positional isomers is a common side reaction. Gas chromatography is the ideal technique for separating volatile, thermally stable isomers like this compound. The choice of a stationary phase with moderate polarity (e.g., a cyanopropylphenyl-based column) is crucial as it offers different interaction mechanisms (dipole-dipole, pi-pi) that can effectively resolve isomers that might co-elute on a standard non-polar phase.[4]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a ~100 ppm solution of the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument & Column:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-624 (or equivalent), 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
-
Method Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (to prevent column overload).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
-
System Validation: Before analyzing the unknown sample, inject a known standard of this compound (if available) or a mixture of related isomers to confirm retention times and establish that the method provides adequate separation.
-
Data Analysis: A single, sharp peak in the chromatogram indicates a pure sample. Multiple peaks suggest the presence of isomers or impurities, which must be identified or removed before proceeding.
Molecular Weight and Formula: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two vital pieces of information: the molecular weight and, with high resolution, the elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[5] Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which act as a "fingerprint" for the molecule and offer clues to its structure.[6][7]
Key Observations and Interpretation
-
Molecular Ion (M⁺˙): The molecular formula C₇H₆ClFO gives a monoisotopic mass of 160.0146 u .
-
Chlorine Isotope Pattern: Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a pair of peaks: the M⁺˙ peak at m/z 160 and an M+2 peak at m/z 162, with a relative intensity ratio of approximately 3:1.[8] This pattern is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: The structure of the molecule dictates how it breaks apart. For this compound, key fragmentation pathways include:
-
Loss of Methyl Radical (•CH₃): A very common fragmentation for anisoles, leading to a stable phenoxy cation. [M - CH₃]⁺ at m/z 145.
-
Loss of Formaldehyde (CH₂O): A rearrangement followed by loss of formaldehyde from the M⁺˙. [M - CH₂O]⁺ at m/z 130.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond. [M - Cl]⁺ at m/z 125.
-
Table 1: Expected EI-MS Fragmentation Data
| m/z (for ³⁵Cl) | Proposed Ion Identity | Rationale |
| 160/162 | [C₇H₆ClFO]⁺˙ | Molecular Ion (M⁺˙), showing ~3:1 isotope pattern[5] |
| 145/147 | [C₆H₃ClFO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |
| 130 | [C₆H₅F]⁺˙ | Loss of CH₂O followed by loss of Cl• (or vice versa) |
| 125 | [C₇H₆FO]⁺ | Loss of a chlorine radical (•Cl) |
Experimental Protocol: GC-MS (EI)
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., Agilent Intuvo 9000 GC with 5977B MSD).
-
GC Method: Use the same GC method as described in Section 2 to ensure separation.
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40 - 300.
-
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound. Analyze the molecular ion region for the correct mass and the 3:1 isotope pattern. Compare the fragmentation pattern against the expected pathways and reference libraries (e.g., NIST).
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the exact arrangement and connectivity of the atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous confirmation. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing halogens, while coupling constants (J-values) reveal through-bond relationships between nuclei.[9][10]
Caption: Key atom connectivity and expected H-F couplings in this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the three aromatic protons and the three methoxy protons.
-
Methoxy Group (OCH₃): A singlet at ~3.9 ppm, integrating to 3H.
-
Aromatic Protons: The three protons on the ring (H-3, H-5, H-6) will appear between ~6.8 and 7.2 ppm. Their splitting patterns are complex due to both H-H and H-F coupling.
-
H-6: Will be a doublet of doublets (or triplet-like), coupled to H-5 (³JHH ≈ 8-9 Hz) and the fluorine at C-2 (³JHF ≈ 8-10 Hz).
-
H-5: Will be a doublet of doublets, coupled to H-6 (³JHH ≈ 8-9 Hz) and the fluorine at C-2 (⁴JHF ≈ 4-5 Hz).
-
H-3: Will be a doublet of doublets, coupled to H-5 (⁴JHH ≈ 2-3 Hz) and the fluorine at C-2 (³JHF ≈ 8-10 Hz). The coupling to H-6 (⁵JHH) is typically negligible.
-
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Approx. δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| OCH₃ | 3.90 | s (singlet) | - | 3H |
| H-3 | 7.15 | dd (doublet of doublets) | ³J(H-F) ≈ 9.5, ⁴J(H-H) ≈ 2.5 | 1H |
| H-5 | 6.95 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8.8, ⁴J(H-F) ≈ 4.5, ⁴J(H-H) ≈ 2.5 | 1H |
| H-6 | 7.05 | t (triplet-like) or dd | ³J(H-H) ≈ 8.8, ³J(H-F) ≈ 9.0 | 1H |
¹³C NMR Spectroscopy
The carbon spectrum provides information on the six aromatic carbons and the methoxy carbon. The most telling feature is the large one-bond coupling between C-2 and the attached fluorine atom.
-
C-2: A large doublet around 155 ppm with a ¹JCF of ~245-255 Hz.
-
Other Aromatic Carbons: Will appear as smaller doublets or singlets due to two- and three-bond C-F coupling (²JCF, ³JCF).
-
Methoxy Carbon (OCH₃): A singlet around 56 ppm.
¹⁹F NMR Spectroscopy
This is a simple but powerful experiment. It will show a single signal for the fluorine atom. The multiplicity of this signal will be a multiplet reflecting its coupling to H-3, H-5, and H-6, confirming its position on the ring relative to the protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz) equipped with a broadband probe.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
(Optional but recommended for complex cases): Acquire 2D correlation spectra like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively assign all signals.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals. Measure the chemical shifts (δ) and coupling constants (J). Compare the observed data with the predicted values to confirm the substitution pattern.
Final Confirmation: Integrating the Evidence
The structure of this compound is confirmed by methodically combining all the analytical data:
-
GC establishes the sample is a single, pure component.
-
High-Resolution MS confirms the elemental formula is C₇H₆ClFO. The 3:1 M/M+2 isotope ratio proves the presence of one chlorine atom.
-
¹H NMR shows three aromatic protons and one methoxy group. The complex splitting patterns, when analyzed, are only consistent with the 2,4-disubstitution pattern relative to the methoxy group, with specific H-F couplings confirming the fluorine is at C-2.
-
¹³C NMR shows a carbon with a very large ¹JCF coupling constant, locking the position of the fluorine to its attached carbon (C-2).
-
¹⁹F NMR confirms the presence of a single fluorine environment coupled to multiple protons.
This cumulative, self-validating dataset allows for the unambiguous assignment of the structure as this compound, confidently distinguishing it from all other possible isomers.
Safety and Handling
While a full toxicological profile is not available, this compound and related halogenated aromatic compounds should be handled with care.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
-
Wu, P.-Y., & Tzeng, W.-B. (2016). Studies of this compound by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy. International Symposium on Molecular Spectroscopy. Retrieved from [Link]
-
Dhami, K. S., & Stothers, J. B. (1966). ¹³C N.M.R. STUDIES. VIII. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44(23), 2855-2861. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Retrieved from [Link]
-
Ng, S. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6), 353-356. Retrieved from [Link]
-
Ng, S. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6), 353-356. Retrieved from [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]
- Google Patents. (n.d.). WO 99/19275.
-
ResearchGate. (n.d.). ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. Retrieved from [Link]
-
Yoneda, N., Fukuhara, T., & Suzuki, A. (1996). A NEW ONE-POT SYNTHESIS OF POLYFLUOROANISOLES FROM POLYFLUOROANILINES. Chemistry Letters, 25(1), 57-58. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033895). Retrieved from [Link]
-
Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]
-
El-Khatib, A. H. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(11), 1083. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved from [Link]
-
The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]
-
Groscurth, S. (n.d.). Tools for Structure Elucidation. Retrieved from [Link]
-
Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
Donnelly, J. R., Munslow, W. D., Mitchum, R. K., & Sovocool, G. W. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247-253. Retrieved from [Link]
-
Al-Dargazelli, S. S. (2025). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Baghdad Science Journal, 9(1), 115-120. Retrieved from [Link]
-
Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443. Retrieved from [Link]
-
Reddy, G. S., et al. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy) aniline. Trade Science Inc. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. clariant.com [clariant.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Boiling and Melting Points of 4-Chloro-2-fluoroanisole
Abstract
This technical guide provides a comprehensive analysis of the boiling and melting points of 4-Chloro-2-fluoroanisole (CAS No. 452-09-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of physical constants to offer an in-depth exploration of the underlying physicochemical principles that govern these properties. By comparing this compound with structurally related analogs, we elucidate the distinct effects of halogen substitution on intermolecular forces and, consequently, on phase transition temperatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of both boiling and freezing points, complete with workflow diagrams and a discussion of the causality behind methodological choices. This synthesis of theoretical principles and practical application is designed to equip researchers with the knowledge necessary for the effective handling, characterization, and utilization of this important chemical compound.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure, featuring a methoxy group, a chlorine atom, and a fluorine atom on a benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates its reactivity, polarity, and physical properties, including its phase transition temperatures. An accurate understanding and determination of its boiling and melting points are fundamental for its purification (e.g., via distillation), reaction condition optimization, and for ensuring purity and identity in developmental pipelines.
Physicochemical Properties of this compound
The primary physical constants for this compound are summarized below. The compound exists as a colorless to light yellow liquid at standard ambient temperature and pressure, which indicates that its melting point is below room temperature.[1]
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 160 °C (at 760 mmHg) | [1] |
| Melting Point | Below room temperature | [1] |
| Density | 1.294 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.518 | [1] |
| Flash Point | 175 °F (79.4 °C) | [1] |
Theoretical Considerations: Factors Influencing Phase Transitions
The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For substituted anisoles, these forces are primarily a combination of London dispersion forces and dipole-dipole interactions.
-
London Dispersion Forces (LDFs): These forces increase with molecular weight and surface area. The larger the electron cloud, the more polarizable the molecule, leading to stronger temporary dipoles and stronger LDFs.
-
Dipole-Dipole Interactions: These arise from the permanent molecular dipole moment created by electronegativity differences between atoms. The methoxy group (-OCH₃) is an electron-donating group, while halogens (F, Cl) are electron-withdrawing, creating a net molecular dipole.
Comparative Analysis with Structural Analogs
To understand the specific contributions of the chloro and fluoro substituents, it is instructive to compare the properties of this compound with its parent compound, anisole, and its singly-halogenated counterparts.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Anisole | 108.14 | -37 | 154 |
| 4-Fluoroanisole | 126.13 | -45 | 157 |
| 4-Chloroanisole | 142.58 | -18 | 198-202 |
| This compound | 160.57 | < 25 °C | 160 |
Sources: Anisole[3][4][5][6], 4-Fluoroanisole[7][8][9][10], 4-Chloroanisole[11][12], this compound[1]
Analysis of Trends:
-
Effect of Fluorine: Adding a fluorine atom (4-Fluoroanisole vs. Anisole) results in a minimal increase in the boiling point (157 °C vs. 154 °C) and a decrease in the melting point (-45 °C vs. -37 °C).[4][7][8][9][10] While fluorine is highly electronegative, its small size and low polarizability mean it contributes only modestly to the overall intermolecular forces. The disruption of crystal packing by the substituent can explain the lowered melting point.
-
Effect of Chlorine: The substitution of a chlorine atom (4-Chloroanisole vs. Anisole) causes a dramatic increase in the boiling point (198-202 °C vs. 154 °C).[11][13][12] This is primarily due to the significantly larger size and greater polarizability of chlorine compared to hydrogen, leading to much stronger London dispersion forces, which outweigh the dipole-dipole contributions.
-
Combined Effects in this compound: The boiling point of this compound (160 °C) is surprisingly low compared to 4-chloroanisole (198-202 °C).[1][11][13][12] This suggests that the introduction of the fluorine atom at the ortho position creates significant intramolecular steric hindrance or electronic repulsion that alters the molecule's overall shape and dipole moment. This change likely reduces the efficiency of intermolecular interactions compared to the planar 4-chloroanisole, leading to a lower boiling point despite the higher molecular weight.
Experimental Determination Protocols
The following protocols describe standard, reliable methods for determining the boiling and melting (freezing) points of liquid samples like this compound.
Boiling Point Determination (Micro-Capillary Method)
This method is highly efficient for small sample volumes and provides accurate results by defining the boiling point as the temperature where the liquid's vapor pressure equals the atmospheric pressure.[14][15][16]
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.3 mL of this compound to a thermometer. The base of the test tube should align with the thermometer's bulb.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or beaker with mineral oil). The oil level should be above the sample level but below the top of the test tube.[16]
-
Heating Rate: Heat the bath gently. The ideal heating rate near the expected boiling point is approximately 2 °C per minute to ensure thermal equilibrium.
-
Observation: As the liquid heats, trapped air in the capillary will expand and exit as a slow stream of bubbles. As the boiling point is reached, the vapor pressure of the sample will cause a rapid and continuous stream of bubbles to emerge from the capillary tip.
-
Recording the Boiling Point: Once a continuous stream of bubbles is observed, remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Melting Point / Freezing Point Determination
For a substance that is liquid at room temperature, the melting point is determined by measuring its freezing point; the two temperatures are identical.[18] The most reliable method involves constructing a cooling curve.
Methodology:
-
Sample Preparation: Place approximately 2-3 mL of this compound into a freezing tube or a large test tube.
-
Apparatus Setup: Immerse the sample tube in a cooling bath. The bath should be at a temperature 5-10 °C below the expected freezing point. A mixture of ice and salt can be used for temperatures near or below 0 °C.[19]
-
Temperature Monitoring: Place a thermometer and a stirrer into the sample. The thermometer bulb should be fully submerged.
-
Cooling and Data Collection: Begin stirring the sample gently and continuously to ensure uniform temperature. Record the temperature at regular intervals (e.g., every 30 seconds).
-
Observation of Freezing: As the liquid supercools, the temperature may drop slightly below the true freezing point. When crystallization begins, the temperature will rise abruptly to the freezing point due to the release of the latent heat of fusion.[20]
-
Recording the Freezing Point: The freezing point is the constant temperature (plateau) observed while the liquid and solid phases are in equilibrium.[21] Continue recording until the entire sample has solidified and the temperature begins to drop again.
-
Data Analysis: Plot temperature versus time. The flat plateau region of the graph corresponds to the freezing point of the substance.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
The boiling point of this compound has been reliably determined to be 160 °C. While a precise melting point is not documented, its liquid state at ambient temperatures confirms it is below 25 °C. A comparative analysis with related anisole compounds reveals that the interplay between molecular weight, polarizability, and intramolecular electronic/steric effects governs the phase transition temperatures. The lower-than-expected boiling point compared to 4-chloroanisole highlights the significant impact of the ortho-fluoro substituent. The detailed experimental protocols provided herein offer robust, self-validating systems for the accurate and reproducible determination of these critical physicochemical properties, ensuring data integrity for research and development applications.
References
-
Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. (2025). Consolidated Chemical & Solvents. [Link]
-
Anisole (MethoxyBenzene) – High-Purity Aromatic Compound. (n.d.). Consolidated Chemical & Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12167, 4-Chloroanisole. [Link]
-
Determination of Boiling Points. (n.d.). St. Louis Community College. [Link]
-
Anisole (CAS 100-66-3) - High-Quality Organic Compound. (n.d.). Consolidated Chemical & Solvents. [Link]
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly. [Link]
-
Helmenstine, A. M. (2022). How To Measure The Freezing Point Of A Liquid. Sciencing. [Link]
-
4-Chloroanisole - Physico-chemical Properties. (2022). ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7519, Anisole. [Link]
-
Experimental No. (2) Boiling Point. (2021). University of Technology, Iraq. [Link]
-
Determination of Boiling Points. (n.d.). [Link]
-
Micro Boiling Point Determination. (n.d.). The Chymist. [Link]
-
Measurement of Freezing Point Depression | Beckmann's Method. (2021). YouTube. [Link]
-
Determination of Freezing Point. (2011). Pharmaguideline. [Link]
-
4-Chloroanisole CAS#: 623-12-1. (n.d.). ChemWhat. [Link]
-
Determination of Freezing Point. (n.d.). STEMart. [Link]
-
Colligative Properties: Freezing Point Determination. (2020). SALTISE. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9987, 4-Fluoroanisole. [Link]
-
Buy 4-Fluoroanisole at Affordable Price. (n.d.). Surya Life Sciences. [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 452-09-5 [amp.chemicalbook.com]
- 3. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 4. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 5. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anisole | 100-66-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-フルオロアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Fluoroanisole | 459-60-9 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 4-Chloroanisole | 623-12-1 [chemicalbook.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. chymist.com [chymist.com]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. sciencing.com [sciencing.com]
- 19. saltise.ca [saltise.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. Determination of Freezing Point | Pharmaguideline [pharmaguideline.com]
A Technical Guide to Sourcing and Verifying 4-Chloro-2-fluoroanisole for Advanced Research and Development
Section 1: Introduction to 4-Chloro-2-fluoroanisole: A Key Building Block
This compound (CAS No. 452-09-5) is a halogenated aromatic compound of significant interest to the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The presence and positioning of these functional groups allow for selective chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and advanced materials. This guide provides an in-depth overview of its properties, sourcing, and the critical quality control measures necessary for its effective use in research and drug development.
Section 2: Core Physicochemical and Spectroscopic Data
A foundational understanding of a chemical's properties is paramount for its effective use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2][3] |
| Molecular Formula | C7H6ClFO | [1][2][3] |
| Molecular Weight | 160.57 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 160 °C (lit.) | [3] |
| Density | 1.294 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.518 (lit.) | [3] |
| Flash Point | 175 °F | [3] |
Section 3: The Synthetic Landscape
Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common laboratory and industrial synthesis route involves the methylation of 4-Chloro-2-fluorophenol. This reaction typically uses a methylating agent, such as iodomethane, in the presence of a base.[4]
Caption: A common synthetic pathway to this compound.
Section 4: Applications in Research and Drug Development
Halogenated compounds are integral to modern medicinal chemistry.[5][6] The chlorine and fluorine atoms in this compound can modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a range of therapeutic areas.
Section 5: Sourcing this compound: A Guide to Commercial Suppliers
The selection of a reliable supplier is a critical step that can significantly impact research outcomes. Purity, batch-to-batch consistency, and available quantities are key considerations. Below is a comparative table of several commercial suppliers.
| Supplier | Typical Purity | Available Quantities | Link |
| Sigma-Aldrich | 97% - 98% | Gram to Kilogram | [7][8][9] |
| Thermo Fisher Scientific (Alfa Aesar) | Not Specified | Gram to Kilogram | [10] |
| Oakwood Chemical | Not Specified | Milligram to Kilogram | [2] |
| Aceschem | >97% | Not Specified | [11] |
| Apollo Scientific | Not Specified | Not Specified | [9][12] |
| ChemicalBook | Aggregates multiple suppliers | Gram to Kilogram | [1][3][13] |
| Research Scientific | 98% | 5 Gram | [14] |
Section 6: Quality Control and Analytical Verification
Independent verification of the identity and purity of starting materials is a cornerstone of good laboratory practice.
Recommended QC Workflow
Sources
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 8. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 452-09-5 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. aceschem.com [aceschem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. This compound | 452-09-5 [amp.chemicalbook.com]
- 14. store.researchscientific.co.uk [store.researchscientific.co.uk]
An In-depth Technical Guide to the Purity and Assay of 4-Chloro-2-fluoroanisole
Introduction: 4-Chloro-2-fluoroanisole (CAS No. 452-09-5) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries.[1][2] Its molecular structure, featuring a chlorinated and fluorinated benzene ring with a methoxy group, provides a versatile scaffold for building advanced compounds. The isomeric purity and overall assay of this intermediate are of paramount importance, as the presence of even trace-level impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API) or chemical product.[3]
This guide provides a comprehensive technical overview for researchers, analytical scientists, and drug development professionals on the essential methodologies for purifying and determining the purity and assay of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Physicochemical Characteristics
A foundational understanding of the physical properties of this compound is essential for developing appropriate purification and analytical strategies.
| Property | Value | Reference |
| CAS Number | 452-09-5 | [4][5] |
| Molecular Formula | C₇H₆ClFO | [5][6] |
| Molecular Weight | 160.57 g/mol | [5][6] |
| Appearance | Liquid | [7] |
| Boiling Point | 197-200 °C (lit.) | [7][8] |
| Density | 1.29 g/mL at 25 °C (lit.) | [7][8] |
| Refractive Index | n20/D 1.519 (lit.) | [7][8] |
Synthesis and Potential Impurities
The quality of this compound is intrinsically linked to its synthetic route. A common laboratory and industrial synthesis involves the chlorination of 4-fluoroanisole.[9] This pathway, while effective, can generate a profile of process-related impurities that must be controlled and monitored.
Common Impurities Include:
-
Starting Material: Unreacted 4-fluoroanisole.
-
Regioisomers: Isomers formed during the chlorination step, such as 2-chloro-6-fluoroanisole or 3-chloro-4-fluoroanisole. The directing effects of the methoxy and fluoro groups influence the distribution of these isomers.
-
Over-chlorinated Species: Dichloro-fluoroanisole by-products.
-
Residual Solvents and Reagents: Solvents used during the reaction and work-up (e.g., methylene chloride) or residual reagents like sulfuryl chloride.[9]
Purification Strategy: Fractional Distillation
Given its liquid state and relatively high boiling point, fractional distillation under reduced pressure is the most effective and scalable method for purifying crude this compound. The difference in boiling points between the target compound and potential impurities (such as the starting material 4-fluoroanisole, bp ~157°C) allows for efficient separation.
Causality in Purification:
-
Why Reduced Pressure? Distillation at atmospheric pressure (~197-200 °C) may approach the thermal decomposition temperature of the compound or related impurities.[7][8] Applying a vacuum lowers the boiling point, enabling distillation at a lower, safer temperature, thus preventing degradation and the formation of new impurities.
-
Why a Fractionating Column? A simple distillation is often insufficient to separate compounds with close boiling points, such as regioisomers. A packed fractionating column (e.g., with Raschig rings or Vigreux indentations) provides a large surface area, facilitating multiple theoretical vaporization-condensation cycles. This significantly enhances the separation efficiency, allowing for the isolation of a high-purity main fraction.
Caption: Interrelation of analytical techniques for full characterization.
Gas Chromatography (GC)
Gas chromatography is the primary and most powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. [3]It excels at separating isomers and other closely related impurities.
Principle of Self-Validation: The method's validity rests on achieving baseline separation of all detectable peaks. A temperature gradient is employed to ensure that both highly volatile and less volatile impurities are eluted and resolved within a reasonable timeframe. The choice of a non-polar stationary phase is based on the analyte's moderate polarity, separating components primarily by their boiling points.
Experimental Protocol (GC-FID)
-
Sample Preparation: Accurately prepare a dilute solution of this compound (approx. 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane. [1]2. Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is highly effective. [3] * Injector: Split/splitless injector at 250°C with a split ratio of 50:1 to prevent column overload. [1] * Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min. [1] * Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis: Purity is calculated based on the relative area percent of the main peak. The formula Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100 is used. This assumes all components have a similar response factor in the FID, which is a reasonable starting point for related aromatic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For unequivocal identification of impurities, GC-MS is indispensable. It couples the separation power of GC with the structural elucidation capability of mass spectrometry. [10] Principle of Self-Validation: The system is validated by confirming the mass spectrum of the main eluted peak against a known reference library (e.g., NIST/Wiley) or previously recorded data. The fragmentation pattern serves as a chemical fingerprint, confirming identity. Impurity peaks can be tentatively identified by interpreting their fragmentation patterns and comparing them to library spectra.
Caption: Standard workflow for GC-MS analysis.
Experimental Protocol (GC-MS)
-
Sample Preparation & GC: Follow the same procedure as for GC-FID analysis.
-
Mass Spectrometer Setup:
-
Data Analysis:
-
Identify the chromatographic peak for this compound.
-
Extract the mass spectrum for this peak. The molecular ion (M⁺) should be visible at m/z 160/162, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
Analyze the mass spectra of impurity peaks to propose their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) to determine a true mass-based assay value. [11]For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Principle of Self-Validation: The structural assignment must be internally consistent across all NMR experiments (¹H, ¹³C, ¹⁹F, and correlation spectra if needed). For qNMR, validity is established by using a certified reference material (CRM) as an internal standard, ensuring traceability to the International System of Units (SI). [12] Experimental Protocol (for Structural ID and qNMR)
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound.
-
For qNMR, also accurately weigh a suitable amount of a CRM internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [11]2. Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences.
-
For qNMR, ensure a long relaxation delay (at least 5 times the longest T1 of both the analyte and standard) is used for the ¹H spectrum to allow for full magnetization recovery, which is critical for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Structural ID: Assign all signals in the ¹H, ¹³C, and ¹⁹F spectra based on chemical shifts, coupling constants (especially J-H,F and J-C,F), and multiplicities.
-
qNMR Assay Calculation: Use the integral of a well-resolved analyte signal (I_analyte) and a standard signal (I_std) in the ¹H spectrum to calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for haloanisoles, Reversed-Phase HPLC (RP-HPLC) serves as an excellent orthogonal technique. [13]It is particularly useful for detecting any non-volatile or thermally labile impurities that would not be amenable to GC analysis.
Principle of Self-Validation: Method suitability is demonstrated by achieving a symmetrical peak shape for the main component and adequate resolution from any impurities. A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across the peak, which helps to identify co-eluting impurities.
Experimental Protocol (HPLC-UV/PDA)
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter. [14]2. Instrumentation: An HPLC system with a UV or PDA detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. [3] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min. [3] * Column Temperature: 30°C.
-
Detector: UV detection at a suitable wavelength (e.g., 275 nm), determined by scanning the UV spectrum of the analyte.
-
-
Data Analysis: Calculate purity based on area percent, similar to the GC method.
Safety and Handling
This compound and its related aniline precursors are hazardous chemicals. [15][16]All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
PPE: Safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. [17][18]* Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. [15][16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [19][20]
Conclusion
The quality control of this compound is a multi-faceted process that relies on a sound understanding of its synthesis, potential impurities, and the strategic application of orthogonal analytical techniques. While GC-FID provides a robust and reliable method for routine purity assessment, it must be complemented by GC-MS for impurity identification and NMR spectroscopy for definitive structural confirmation and absolute assay determination. HPLC serves as a vital secondary method to ensure no non-volatile impurities are overlooked. By employing these self-validating systems and understanding the causality behind each experimental choice, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the success of their synthetic endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.
- Benchchem. (n.d.). A Comparative Guide to Isomeric Purity Analysis of 4-Fluoroanisole.
- Wu, P.-Y., & Tzeng, W.-B. (2016). Studies of this compound by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy. International Symposium on Molecular Spectroscopy.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloro-2-fluoro-6-iodoaniline.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoroaniline 98.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzene, 1-fluoro-4-methoxy-.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloro-4-fluoroanisole.
- Benchchem. (n.d.). Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry.
- Research Scientific. (n.d.). This compound, 98%.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
- Aceschem. (n.d.). CAS 452-09-5 | this compound.
- SIELC Technologies. (2018). 4-Chloro-2-nitroanisole.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole 97.
- Guidechem. (n.d.). How to Prepare 4-Fluoroanisole Efficiently?.
- PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Google Patents. (n.d.). WO 99/19275.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole 97 2267-25-6.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
- Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F Quantitative NMR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. aceschem.com [aceschem.com]
- 7. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. 4-Chloro-2-nitroanisole | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-fluoroanisole in Modern Organic Synthesis
Introduction
4-Chloro-2-fluoroanisole is a versatile substituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a methoxy group, a fluorine atom, and a chlorine atom, imparts distinct reactivity that can be strategically exploited in various synthetic transformations. The interplay of the electron-donating methoxy group and the electron-withdrawing, ortho, para-directing halogen substituents governs its behavior in key organic reactions.[2] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClFO | [3] |
| Molecular Weight | 160.57 g/mol | [1] |
| CAS Number | 452-09-5 | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 157 °C / 314.6 °F @ 760 mmHg | [5] |
| Density | 1.110 g/mL | [5] |
| Flash Point | 43 °C / 109.4 °F | [5] |
Core Applications in Synthetic Chemistry
The strategic positioning of the chloro, fluoro, and methoxy groups on the anisole ring allows for selective functionalization through a variety of reaction classes. This section will delve into the most impactful applications, providing both the "why" and the "how" for each transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] this compound serves as a competent coupling partner in several of these transformations, primarily leveraging the reactivity of the C-Cl bond.
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl linkages, a common motif in pharmaceuticals and advanced materials.[8][9][10] The C-Cl bond of this compound can be activated by modern palladium catalyst systems, often employing bulky, electron-rich phosphine ligands.[2]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, furnishes the biaryl product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for facilitating the challenging oxidative addition of the relatively strong C-Cl bond.[2]
Experimental Protocol: Synthesis of 2-Fluoro-4-methoxy-biphenyl
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the synthesis of C-N bonds.[11] This transformation is particularly valuable for creating aryl amines, which are prevalent in pharmacologically active molecules.[12][13]
Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl chloride to Pd(0). The resulting palladium complex then undergoes reaction with an amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine.[11] The choice of a suitable base and ligand is crucial for the success of the reaction.[14][15]
Experimental Protocol: Synthesis of N-(2-Fluoro-4-methoxyphenyl)aniline
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and aniline, followed by anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired N-arylated product.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can participate in a wide array of bond-forming reactions.[16][17]
Causality of Experimental Choices: The formation of a Grignard reagent requires anhydrous conditions as the organomagnesium species is a strong base and will be quenched by protic solvents.[18] Ether solvents such as tetrahydrofuran (THF) or diethyl ether are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent.[16][18] Activation of the magnesium metal, often with a small crystal of iodine or 1,2-dibromoethane, is necessary to remove the passivating oxide layer from its surface.[16]
Experimental Protocol: Preparation of (2-Fluoro-4-methoxyphenyl)magnesium chloride and Reaction with an Aldehyde
Workflow Diagram:
Caption: Workflow for Grignard reagent formation and reaction.
Procedure:
-
Grignard Formation:
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine and a few mL of anhydrous THF.
-
Gently heat the flask until the iodine color disappears, indicating activation of the magnesium.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the anisole solution to the magnesium. An exothermic reaction should initiate. If not, gentle heating may be required.
-
Once the reaction starts, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[19]
-
-
Reaction with an Aldehyde:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add a solution of the desired aldehyde (e.g., benzaldehyde, 0.9 equiv) in anhydrous THF dropwise.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude alcohol by silica gel chromatography.
-
Strategic Importance in Drug Discovery and Agrochemicals
The unique electronic properties imparted by the fluorine and chlorine substituents make this compound and its derivatives valuable intermediates in the synthesis of biologically active compounds.[20]
-
Pharmaceuticals: The incorporation of fluorine can enhance metabolic stability and bioavailability of drug candidates.[21] Molecules derived from this scaffold are explored in the development of antibacterial and anticancer agents.[20][22][23][24][25]
-
Agrochemicals: The biological activity of compounds derived from 4-chloro-2-fluoroaniline (a related compound) against pests makes this structural motif useful in the development of herbicides and pesticides.[20][26]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazards: This compound is harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[28][29]
-
Handling: Work in a well-ventilated fume hood.[27] Avoid contact with skin and eyes, and prevent inhalation of vapors.[27][28]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][27]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its distinct reactivity profile enables its participation in a range of high-value transformations, including palladium-catalyzed cross-couplings and Grignard reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this reagent in the synthesis of novel and complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
-
Journal of Fluorine Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]
-
PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Research Scientific. This compound, 98%. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Chemistry Portal. Suzuki Reaction. [Link]
-
PubChem. 4-Chloroanisole. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
-
PubMed. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]
Sources
- 1. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI Deutschland GmbH [tcichemicals.com]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adichemistry.com [adichemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. leah4sci.com [leah4sci.com]
- 19. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 20. nbinno.com [nbinno.com]
- 21. chemimpex.com [chemimpex.com]
- 22. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 24. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 28. fishersci.com [fishersci.com]
- 29. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-Chloro-2-fluoroanisole in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing biological efficacy, metabolic stability, and target specificity. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation. 4-Chloro-2-fluoroanisole stands out as a versatile and highly valuable building block in this context. Its distinct substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring—offers multiple reactive sites for derivatization, enabling the synthesis of a diverse array of complex agrochemicals.
These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound, with a specific focus on its utilization in the synthesis of the broad-spectrum fungicide, Mefentrifluconazole. We will explore the causality behind the synthetic strategies, provide detailed, field-proven protocols, and elucidate the biochemical mode of action of the resulting agrochemical.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective application. The key physicochemical properties of this compound are summarized below, providing a crucial reference for reaction setup and safety considerations.
| Property | Value | Reference |
| CAS Number | 452-09-5 | [1][2] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 160 °C (lit.) | [1][2] |
| Density | 1.294 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.518 (lit.) | [1][2] |
| Flash Point | 175 °F | [1][2] |
Application in Fungicide Synthesis: The Case of Mefentrifluconazole
This compound serves as a strategic precursor for the synthesis of Mefentrifluconazole, a novel isopropanol-triazole fungicide.[2][3] Mefentrifluconazole is a potent, broad-spectrum fungicide effective against a wide range of plant-pathogenic fungi.[3][4] Its synthesis from this compound involves a multi-step pathway, underscoring the utility of this fluorinated building block in constructing complex, high-value agrochemicals.
Synthetic Strategy Overview
The overall synthetic strategy hinges on the transformation of this compound into a key intermediate, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone . This intermediate then undergoes a Corey-Chaykovsky epoxidation, followed by a nucleophilic ring-opening with 1,2,4-triazole to yield Mefentrifluconazole. The causality behind this synthetic design lies in the sequential and controlled introduction of the necessary functional groups to build the final complex molecule.
graph Synthesis_Overview {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="this compound"];
B [label="Multi-step Conversion\n(Demethylation, Trifluoromethylation, Acylation)"];
C [label="1-[4-(4-chlorophenoxy)-2-\n(trifluoromethyl)phenyl]ethanone\n(Key Intermediate)"];
D [label="Corey-Chaykovsky\nEpoxidation"];
E [label="Epoxide Intermediate"];
F [label="Ring-opening with\n1,2,4-Triazole"];
G [label="Mefentrifluconazole"];
A -> B [label="Functional Group\nTransformation"];
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
The inhibitory action of Mefentrifluconazole on the fungal ergosterol biosynthesis pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its strategic use, as exemplified in the synthesis of the potent fungicide Mefentrifluconazole, highlights the importance of fluorinated synthons in modern agrochemical development. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to leverage the full potential of this compound in the discovery and development of next-generation crop protection solutions.
References
-
This compound - ChemBK. (2024-04-09). Available from: [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024-02-19). National Institutes of Health. Available from: [Link]
-
Mefentrifluconazole - Active Ingredient Page. Chemical Warehouse. Available from: [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. Available from: [Link]
-
Mefentrifluconazole (Mefentrifluconazole). (2025-10-15). Cultivar Magazine. Available from: [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available from: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available from: [Link]
-
Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei. (2021-04-06). APS Journals. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of meconazole intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-2-fluoroanisole
Abstract
This technical guide offers a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-2-fluoroanisole, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, medicinal chemists, and drug development professionals, a deep understanding of the regioselectivity and reaction kinetics of this substrate is paramount. This document elucidates the mechanistic principles governing these reactions, provides validated, step-by-step protocols for various nucleophile classes, and presents quantitative data to guide experimental design. By explaining the causality behind experimental choices, we aim to empower scientists to leverage the unique reactivity of this compound with precision and confidence.
Introduction: The Synthetic Value of this compound
This compound is a key building block in modern organic synthesis. Its utility stems from the presence of two distinct halogen atoms on an anisole core, offering differential reactivity that can be exploited for selective functionalization. The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Understanding how to predictably substitute the halogen atoms on the this compound ring is therefore a critical skill for chemists engaged in the creation of novel molecular entities.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike the more common electrophilic substitutions on aromatic rings, SNAr reactions proceed when the ring is rendered electron-deficient, typically by the presence of electron-withdrawing groups (EWGs).[3][4] The reaction is not a single-step displacement like an SN2 reaction, which is sterically hindered, nor does it typically form an unstable aryl cation like an SN1 reaction.[4][5] Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex .[4][6][7] This step is generally the rate-determining step of the reaction.[7][8]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Regioselectivity: The Critical Question of F vs. Cl Displacement
In this compound, a nucleophile can potentially attack either the carbon bearing the fluorine (C-2) or the carbon bearing the chlorine (C-4). The outcome is dictated by the stability of the respective Meisenheimer complexes, which is governed by two key factors.
Factor 1: Leaving Group Ability in SNAr
Contrary to SN1 and SN2 reactions, the leaving group ability for SNAr reactions follows the trend: F > Cl ≈ Br > I .[4] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect (-I).[8] This effect makes the ipso-carbon more electrophilic (more attractive to the nucleophile) and, crucially, better stabilizes the developing negative charge in the Meisenheimer complex.[7][8]
Factor 2: Electronic Effects of Substituents
-
Fluorine (at C-2): Exerts a very strong -I effect, activating the ring for nucleophilic attack.
-
Chlorine (at C-4): Also has a strong -I effect, though weaker than fluorine's, which activates the ring.
-
Methoxy Group (at C-1): This group has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).[9][10] In SNAr, where the ring must be electron-poor, its overall effect is less activating than a nitro group but its inductive effect still influences the stability of adjacent charges.
The combination of these factors strongly favors the displacement of the fluorine atom at the C-2 position . The superior ability of fluorine to inductively withdraw electron density makes the C-2 position the most electrophilic site and provides greater stabilization for the resulting Meisenheimer complex compared to an attack at C-4.
Experimental Protocols & Application Data
The following protocols are generalized procedures that serve as a robust starting point for experimentation. Reaction times and temperatures may require optimization based on the specific nucleophile used. Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
A typical experiment follows a standardized sequence of operations from setup to purification.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is suitable for the N-arylation of primary and secondary amines, a common transformation in medicinal chemistry.
-
Materials: this compound, amine nucleophile (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-120 °C, monitoring progress by TLC.[11]
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes the formation of aryl thioethers, which are important structural motifs in various bioactive molecules.
-
Materials: this compound, thiol (1.1 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous Tetrahydrofuran (THF) or DMF.
-
Causality Note: A strong base like NaH is used to deprotonate the thiol to form the more nucleophilic thiolate anion in situ.[12][13]
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the cold solvent.
-
Slowly add a solution of the thiol (1.1 eq) in THF to the NaH suspension and stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in THF dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.[11]
-
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol is effective for the synthesis of diaryl ethers or alkyl aryl ethers.
-
Materials: this compound, alcohol (e.g., phenol or benzyl alcohol, 1.2 eq), sodium hydride (NaH, 1.3 eq) or potassium tert-butoxide (KOtBu, 1.3 eq), anhydrous DMF.
-
Procedure:
-
In a flame-dried flask under N₂, suspend NaH (1.3 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add the alcohol (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes to form the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC.
-
After completion, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[11]
-
Summary of Reaction Conditions
The following table provides representative conditions for the SNAr reaction of this compound, highlighting the preferential substitution at the C-2 position.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Product Structure (Major Isomer) |
| Amines | Morpholine | K₂CO₃ | DMSO | 100-120 | 4-(4-Chloro-2-methoxyphenyl)morpholine |
| Thiols | Thiophenol | NaH | THF/DMF | 25-60 | (4-Chloro-2-methoxyphenyl)(phenyl)sulfane |
| Alkoxides | Sodium Methoxide | N/A (reagent) | Methanol | 60-80 | 4-Chloro-1,2-dimethoxybenzene |
| N-Heterocycles | Indole | KOH | DMSO | 100 | 1-(4-Chloro-2-methoxyphenyl)-1H-indole[14] |
Conclusion
The nucleophilic aromatic substitution reactions of this compound are governed by predictable electronic principles. The strong inductive effect of the fluorine atom makes it the preferred leaving group, enabling the regioselective synthesis of 2-substituted-4-chloroanisole derivatives. This inherent selectivity is a powerful tool for medicinal and materials chemists. The protocols provided herein offer a reliable foundation for exploring the synthetic utility of this valuable intermediate, allowing for the efficient construction of complex molecular architectures for drug discovery and beyond.
References
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Nucleophilic Arom
- Nucleophilic arom
- Nucleophilic arom
- Aromatic Nucleophilic Substitution.Dalal Institute.
- Addition-Elimination at Arom
- Synthesis of 4-chloro-2-fluoroaniline.PrepChem.com.
- Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
- SNAr reaction scope & limit
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.
- This compound synthesis.ChemicalBook.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. (2025). Benchchem.
- A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transform
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. (2025). Benchchem.
- An In-depth Technical Guide to the Role of 4-Fluoroanisole as a Chemical Intermedi
- Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. (2025). Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?X-MOL.
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.Wordpress.
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
- Electrophilic arom
- A New Synthesis of Fluoroanisoles
- (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Reactions of Thiols.Chemistry Steps.
- Fluorine in drug design: a case study with fluoroanisoles. (2015). Sigma-Aldrich.
- SNAr Reaction in Other Common Molecular Solvents.Wordpress.
- Fluorine in drug discovery: Role, design and case studies.
- Ag(II) mediated SNAr of 4‐fluoroanisole. (2017).
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Benchchem.
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. (2025). YouTube.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Grignard Reagent Formation from 4-Chloro-2-fluoroanisole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective formation of a Grignard reagent from 4-chloro-2-fluoroanisole. This substrate presents a unique challenge due to the presence of two different halogen atoms and a methoxy group on the aromatic ring. This document explores the underlying principles of chemoselectivity in Grignard reactions and offers two robust protocols: the classical direct magnesium insertion method and the modern magnesium-halogen exchange technique. The causality behind experimental choices, potential side reactions, and optimization strategies are discussed in detail to ensure reproducible and high-yield synthesis for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their synthesis from aryl halides is a cornerstone reaction.[3] However, when the aromatic ring is substituted with multiple halogens, the question of chemoselectivity arises: which carbon-halogen bond will react with magnesium?
In the case of this compound, we have a C-Cl bond and a C-F bond. The general reactivity trend for Grignard formation from aryl halides is well-established: I > Br > Cl >> F.[4] This is primarily due to the bond dissociation energies, with the C-F bond being significantly stronger and less prone to oxidative insertion by magnesium under standard conditions.[4][5] Therefore, it is highly probable that the Grignard reagent will form selectively at the C-Cl bond, leaving the C-F bond and the methoxy group intact.
This application note will detail two primary methods to achieve this selective transformation, providing the rationale for each step and addressing potential challenges.
Mechanistic Considerations and Substituent Effects
The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium into the carbon-halogen bond.[2] For this compound, the desired reaction is the selective insertion into the C-Cl bond.
The electronic nature of the substituents on the aromatic ring plays a crucial role. The ortho-fluoro group is strongly electron-withdrawing via its inductive effect, which can increase the electrophilicity of the adjacent carbon atom and potentially facilitate the reaction. The para-methoxy group is electron-donating through resonance, which might slightly deactivate the ring towards this reaction. However, the inherent higher reactivity of the C-Cl bond compared to the C-F bond is the dominant factor determining the selectivity.[4]
Visualization of the Reaction Pathway
The following diagram illustrates the selective Grignard formation from this compound and a subsequent reaction with a generic electrophile (e.g., an aldehyde).
Caption: Selective Grignard formation and subsequent reaction.
Experimental Protocols
Two primary methods are presented. Method A utilizes the classical approach of direct magnesium insertion, while Method B employs the more modern and often more selective magnesium-halogen exchange.
Method A: Direct Magnesium Insertion
This method is the traditional approach to forming Grignard reagents. Success hinges on the activation of the magnesium surface and maintaining strictly anhydrous conditions.
4.1.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Magnesium turnings | |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O |
| Iodine | Crystal |
| 1,2-Dibromoethane | |
| Three-neck round-bottom flask | Flame-dried |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Inert gas supply (Argon or Nitrogen) |
4.1.2. Step-by-Step Protocol
-
Preparation: Assemble a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to etch the magnesium oxide layer. Allow the flask to cool.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The total volume of THF should be sufficient to make a 0.5 M solution.
-
Observation: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed from the magnesium surface. If the reaction does not start, add a few drops of 1,2-dibromoethane and warm gently.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Usage: The resulting grey to brown solution of the Grignard reagent is ready for use in the subsequent reaction. It is recommended to use it immediately.
Method B: Magnesium-Halogen Exchange
This method offers a milder and often more functional group-tolerant approach to Grignard reagent formation. The use of i-PrMgCl•LiCl ("Turbo Grignard") can significantly improve the efficiency of the exchange with less reactive aryl chlorides.[6]
4.2.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl•LiCl) | 1.3 M in THF |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O |
| Schlenk flask or equivalent | Flame-dried |
| Syringes and needles | |
| Magnetic stirrer and stir bar | |
| Inert gas supply (Argon or Nitrogen) |
4.2.2. Step-by-Step Protocol
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and cool under an inert atmosphere.
-
Reagent Addition: To the flask, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Exchange Reaction: Slowly add i-PrMgCl•LiCl solution (1.05 equivalents) dropwise via syringe over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the exchange can be monitored by GC-MS analysis of quenched aliquots.
-
Usage: The resulting solution of the Grignard reagent is ready for the next step. This method often results in a more homogeneous solution compared to direct insertion.
Key Considerations and Troubleshooting
| Parameter | Rationale and Troubleshooting |
| Anhydrous Conditions | Grignard reagents are strong bases and are readily quenched by protic sources like water.[3] Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Magnesium Activation | The surface of magnesium is typically passivated by a layer of magnesium oxide which prevents the reaction. Activation with iodine, 1,2-dibromoethane, or mechanical stirring is crucial. |
| Reaction Initiation | Aryl chlorides are less reactive than bromides and iodides.[4] Gentle heating may be required for initiation. A small amount of a more reactive halide can be used as an entrainer. |
| Wurtz Coupling | A potential side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide. Slow addition of the aryl halide can minimize this. |
| Solvent Choice | THF is generally preferred over diethyl ether for less reactive aryl chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[7] |
Conclusion
The selective formation of a Grignard reagent from this compound at the C-Cl position is a feasible and synthetically useful transformation. The choice between direct magnesium insertion and magnesium-halogen exchange will depend on the specific requirements of the subsequent reaction, including functional group compatibility and scale. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and proper magnesium activation, researchers can successfully prepare this valuable intermediate for applications in drug discovery and materials science.
References
-
Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents. Organic Letters. Available at: [Link]
-
Magnesium-Halogen Exchange Methods. Scribd. Available at: [Link]
-
THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES. Available at: [Link]
-
Magnesium-Halogen Exchange. Myers Research Group, Harvard University. Available at: [Link]
-
Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. National Institutes of Health. Available at: [Link]
-
Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange. Available at: [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. Available at: [Link]
-
Knochel-Hauser Base. Chem-Station. Available at: [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. ACS Publications. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Turbo-Hauser bases. Wikipedia. Available at: [Link]
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. National Institutes of Health. Available at: [Link]
-
Reactivity of different types of Grignard reagents. Chemistry Stack Exchange. Available at: [Link]
-
Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. Wiley Online Library. Available at: [Link]
-
anyone have experience forming grignards from chlorobenzene. Sciencemadness Discussion Board. Available at: [Link]
- Process for producing 1-(p-prenylphenyl)ethanol. Google Patents.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]
-
Grignard reagent formation via C–F bond activation: a centenary perspective. Royal Society of Chemistry. Available at: [Link]
-
an introduction to grignard reagents. Chemguide. Available at: [Link]
-
Cloride vs. Bromide Grignard Reactivity. Reddit. Available at: [Link]
-
Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. National Institutes of Health. Available at: [Link]
-
Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director? Reddit. Available at: [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Available at: [Link]
-
Explain why fluorobenzene is more reactive than chlorobenzene tow... Pearson+. Available at: [Link].
-
Why isn't fluorine used in a Grignard reagent? Quora. Available at: [Link]
-
anyone have experience forming grignards from chlorobenzene. Sciencemadness Discussion Board. Available at: [Link]
- Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Selective Metalations [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols for the Determination of 4-Chloro-2-fluoroanisole
Introduction and Scope
4-Chloro-2-fluoroanisole (CAS No. 452-09-5) is a halogenated aromatic compound. Its analysis is critical in various fields, particularly in the pharmaceutical and chemical industries where it may be a synthetic intermediate or a process-related impurity.[1][2] Given the potential for even trace amounts of such impurities to affect the safety and efficacy of a final product, robust and sensitive analytical methods are required for its precise quantification.
This document provides detailed application notes and validated protocols for the determination of this compound. We will explore two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), the preferred method for its volatility and sensitivity, and High-Performance Liquid Chromatography (HPLC) as a viable alternative. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClFO | [3] |
| Molar Mass | 160.57 g/mol | [3][4] |
| Boiling Point | 160 °C (lit.) | [3] |
| Density | 1.294 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.518 (lit.) | [3] |
| Vapor Pressure | 0.8 mmHg at 25 °C |[3] |
General Analytical Workflow
A robust analytical process ensures data integrity from sample receipt to the final report. The following diagram outlines the logical flow for the determination of this compound.
Caption: General workflow for the analysis of this compound.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the industry and academic standard for analyzing volatile and semi-volatile haloanisoles due to its exceptional sensitivity and selectivity.[5] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column, with detection by a mass spectrometer providing definitive identification.[6]
Principle and Rationale
This compound's volatility and thermal stability make it an ideal candidate for GC analysis. A non-polar capillary column is chosen to separate analytes primarily based on their boiling points. Mass spectrometry is employed for detection, often in Selected Ion Monitoring (SIM) mode. SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions of the target analyte, which is crucial for detecting trace-level impurities.[7][8]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For trace-level analysis in complex matrices like wine or process streams, HS-SPME is a superior sample preparation technique.[9] It is a solvent-free method that combines extraction and concentration into a single step, minimizing matrix interference and improving detection limits.[8][10]
Caption: HS-SPME workflow for volatile analyte extraction.
Detailed GC-MS Protocol
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single or triple quadrupole).
Protocol Steps:
-
Sample Preparation: Prepare samples as described in the HS-SPME workflow (Section 3.2). For simpler matrices or higher concentrations, a direct liquid injection of a diluted sample in a volatile solvent (e.g., hexane) can be used.[6]
-
Injector Setup: Set the injector temperature to 250°C. Use splitless mode for 1 minute for trace analysis to ensure quantitative transfer of the analyte to the column.
-
Column Selection: Utilize a non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This provides excellent resolution for a wide range of aromatic compounds.[6]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Setup:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound, select characteristic ions for quantification and confirmation (e.g., m/z 160 (molecular ion), 145, 117).[11]
-
-
Calibration: Prepare a series of calibration standards (e.g., 0.1 to 25 ng/L) in a matrix similar to the sample.[8] Analyze these standards to generate a calibration curve and verify linearity (R² ≥ 0.995).
-
Data Analysis: Identify this compound by its retention time and the presence of all selected ions at the correct relative abundances. Quantify the concentration using the calibration curve.
Table 2: GC-MS Instrumental Parameters Summary
| Parameter | Setting | Rationale |
|---|---|---|
| Injector | 250°C, Splitless (1 min) | Ensures efficient vaporization and transfer of trace analytes. |
| Column | 30m x 0.25mm, 0.25µm 5% Phenyl-Methylpolysiloxane | Standard non-polar column for robust separation of semi-volatiles. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C to 250°C Ramp | Provides separation from light volatiles and elution of heavier components. |
| MS Ion Source | 230°C, EI, 70 eV | Standard conditions for generating reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for the target analyte.[7][8] |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is preferred, HPLC offers a viable alternative, particularly for samples that are not suitable for GC (e.g., non-volatile matrices) or when a GC-MS is unavailable.[6] Reversed-phase HPLC (RP-HPLC) is the most common mode for this class of compounds.[12]
Principle and Rationale
In RP-HPLC, separation is achieved based on the analyte's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[6][12] this compound, being a moderately non-polar molecule, will be retained on the C18 column and can be eluted with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores.
Detailed HPLC-UV Protocol
Instrumentation: An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Protocol Steps:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1-1.0 mg/mL).[12] Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Column Selection: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse column for RP-HPLC, offering excellent performance for a wide range of small molecules.
-
Mobile Phase: A mixture of Acetonitrile and Water. An isocratic elution with 60:40 (v/v) Acetonitrile:Water is a good starting point. Adjust the ratio as needed to achieve a suitable retention time (typically 3-10 minutes).
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm or 275 nm (a wavelength scan should be performed to determine the absorbance maximum).
-
-
Calibration: Prepare a series of calibration standards in the mobile phase. Analyze these to generate a calibration curve and verify linearity (R² ≥ 0.995).
-
Data Analysis: Identify the this compound peak by its retention time compared to a pure standard. Quantify using the peak area and the external standard calibration curve.
Table 3: HPLC-UV Instrumental Parameters Summary
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Common mobile phase for RP-HPLC, allowing for adjustment of elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Temperature | 30°C | Maintains stable retention times and improves peak shape. |
| Detector | UV at λmax (e.g., 220 nm) | The aromatic structure allows for sensitive detection by UV absorbance. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential peak broadening. |
Method Comparison and Validation
The choice between GC-MS and HPLC depends on the specific requirements of the analysis.
Table 4: Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
|---|---|---|
| Principle | Separation based on volatility/boiling point. | Separation based on polarity. |
| Sensitivity | Very high (sub-ng/L or ppt levels achievable with SPME and SIM).[10] | Moderate (µg/L or ppb levels). |
| Selectivity | Very high (mass fragmentation is highly specific). | Moderate (relies on retention time and UV spectrum). |
| Sample Throughput | Moderate (longer run times, but SPME can be automated). | High (shorter run times). |
| Ideal For | Trace-level impurity analysis, complex matrices, definitive identification. | Routine quality control, higher concentration assays, non-volatile matrices. |
Method Validation: Any chosen method must be validated to ensure it is fit for purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between concentration and instrument response (e.g., R² > 0.995).[8]
-
Accuracy & Precision: Determined by analyzing spiked samples at different concentrations. Accuracy (recovery) should typically be within 80-120%, and precision (%RSD) should be <15%.[8]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
References
-
Analysis of Haloanisoles in Corks and Wines. (2012). ACS Publications. Retrieved from [Link]
-
Uncorking Haloanisoles in Wine. (2023). MDPI. Retrieved from [Link]
-
Analysis of Haloanisoles in Corks and Wines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical methods for determination of cork-taint compounds in wine. (2012). CONICET. Retrieved from [Link]
-
Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. (n.d.). ScienceDirect. Retrieved from [Link]
-
This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Chloro-2-nitroanisole. (2018). SIELC Technologies. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. Retrieved from [Link]
-
This compound, 98%. (n.d.). Research Scientific. Retrieved from [Link]
-
Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. (2013). PubMed. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
GC-MS analysis protocol for 4-Chloro-2-fluoroanisole
An Application Note for the Analysis of 4-Chloro-2-fluoroanisole by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for quality control, process monitoring, and research applications involving this compound. This document outlines the fundamental principles, detailed step-by-step procedures for sample preparation, optimized instrument parameters, and robust quality control measures. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a self-validating and scientifically sound analytical framework.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physical and chemical properties is fundamental to developing a robust GC-MS method. These properties dictate choices for sample preparation, inlet temperature, and the chromatographic temperature program.
| Property | Value | Source |
| CAS Number | 452-09-5 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][3] |
| Molecular Weight | 160.57 g/mol | [1][3] |
| Boiling Point | 160 °C (lit.) | [1][2] |
| Density | 1.294 g/mL at 25 °C (lit.) | [1][2] |
| Flash Point | 175 °F (79.4 °C) | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Vapor Pressure | 0.8 mmHg at 25 °C | [1] |
Principle of GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile and semi-volatile organic compounds.[4] The methodology relies on two core principles:
-
Gas Chromatography (GC): This is the separation stage. The sample is vaporized in a heated inlet and introduced into a long, thin capillary column by an inert carrier gas (typically helium). The column's inner surface is coated with a stationary phase. Compound separation is achieved based on differences in boiling points and affinities for the stationary phase.[5] Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster.
-
Mass Spectrometry (MS): This is the detection and identification stage. As compounds elute from the GC column, they enter the MS ion source. In this protocol, we use Electron Ionization (EI), where a high-energy electron beam (70 eV) bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).[6] This high energy also causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification by comparing it to a spectral library, such as the NIST Mass Spectral Library.[7]
Detailed Analytical Protocol
This section provides a complete, step-by-step methodology for the analysis of this compound.
Required Instrumentation and Materials
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Autosampler for liquid injection.
-
Data system capable of instrument control, data acquisition, and processing (e.g., Agilent ChemStation, Thermo Chromeleon).
-
-
Reagents and Consumables:
-
This compound analytical standard (≥98% purity).
-
High-purity volatile organic solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate), suitable for GC-MS analysis.[4][8]
-
Helium carrier gas (99.999% purity or higher).
-
2 mL clear glass autosampler vials with PTFE-lined caps.[4][8]
-
Microsyringes for standard preparation.
-
Volumetric flasks and pipettes.
-
Standard and Sample Preparation
Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for the instrument's sensitivity, while minimizing matrix interference and contaminants.[9] Using clean glass containers is essential to avoid contamination.[4]
Protocol for Standard Preparation:
-
Primary Stock Standard (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane).
-
Calculate the precise concentration. This stock solution should be stored in a tightly sealed container at 4°C.
-
-
Working Calibration Standards (e.g., 0.1 - 20 µg/mL):
-
Perform serial dilutions of the primary stock standard to prepare a series of at least five calibration standards.
-
A typical concentration range could be 0.1, 0.5, 2.0, 10.0, and 20.0 µg/mL.
-
Transfer an aliquot of each working standard into a 2 mL glass autosampler vial for analysis.
-
Protocol for Sample Preparation (Liquid/Solid Samples):
-
Dissolution: Accurately weigh a known amount of the solid or liquid sample into a volumetric flask.
-
Solvent Addition: Add a suitable volatile solvent (e.g., Dichloromethane) and ensure complete dissolution. Sonication may be used to aid dissolution for solid samples.
-
Dilution: Dilute the sample so that the final concentration of this compound is expected to fall within the calibration range. A target concentration of approximately 10 µg/mL is often a good starting point for a 1 µL splitless injection.[8]
-
Filtration/Centrifugation: Ensure the final sample is free of any particulate matter by filtering through a 0.22 µm PTFE syringe filter or by centrifuging the sample.[8][9] This prevents contamination of the GC inlet and column.
-
Transfer: Transfer the final, clear solution into a 2 mL glass autosampler vial for analysis.
GC-MS Instrumental Parameters
Rationale: The following parameters are optimized for the analysis of this compound based on its physicochemical properties. A non-polar DB-5ms column is chosen as it provides excellent separation for a wide range of semi-volatile aromatic compounds.[10] The temperature program is designed to efficiently elute the analyte after the solvent peak while ensuring good peak shape.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) Settings | |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow Mode at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[6] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 200 °CRamp 2: 30 °C/min to 280 °C, hold for 2 min |
| Mass Spectrometer (MS) Settings | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 - 4 minutes (to protect the filament from the solvent) |
| Acquisition Mode | Full Scan |
| Scan Range (m/z) | 40 - 350 amu |
Quality Assurance and Quality Control (QA/QC)
Rationale: Implementing rigorous QA/QC procedures is essential for ensuring the reliability, reproducibility, and scientific validity of the analytical data.[11] These steps help detect and correct errors, ensuring the instrument is performing correctly.[12]
-
Instrument Tuning: Before analysis, the MS should be tuned using perfluorotributylamine (PFTBA) to ensure proper mass calibration and resolution.[13]
-
Solvent Blank: Analyze a vial of the pure solvent used for sample preparation at the beginning of each analytical sequence to check for system contamination.[13]
-
Calibration Check: A mid-level calibration standard should be run periodically (e.g., every 10-20 samples) to verify the stability of the instrument's response.
-
Method Detection Limit (MDL): The MDL should be determined to establish the lowest concentration of the analyte that can be reliably detected by the method.
-
System Suitability: The performance of the GC-MS system should be monitored to ensure it is operating correctly and generating reproducible data.
Data Analysis and Expected Results
The overall workflow for GC-MS analysis is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Identification
This compound is identified by a combination of two parameters:
-
Retention Time (RT): The compound should elute at a consistent retention time under the specified chromatographic conditions.
-
Mass Spectrum: The acquired mass spectrum of the chromatographic peak must match the reference spectrum of this compound from a standard or a validated library like the NIST/EPA/NIH library.[14]
Expected Mass Spectrum
The Electron Ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions.
-
Molecular Ion (M⁺•): The most abundant peak in the molecular ion cluster is expected at m/z 160 .[14] The presence of one chlorine atom will result in a characteristic M+2 isotope peak at m/z 162 with an abundance of approximately one-third of the m/z 160 peak.
-
Key Fragment Ions: Major fragments typically arise from the loss of a methyl group (-CH₃) or a chlorofluoro-methoxy functional group. The spectrum available in the Wiley SpectraBase shows a prominent molecular ion at m/z 160 and other significant fragments.[14]
Quantification
Quantification is performed by generating a calibration curve. Plot the peak area of the primary quantifying ion (e.g., m/z 160) against the concentration of the prepared standards. A linear regression analysis is applied to the curve. The concentration of this compound in the prepared samples is then calculated from their peak areas using this calibration curve.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
CPL. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Kupska, M., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. Retrieved from [Link]
-
University of Washington. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Connecticut Department of Emergency Services and Public Protection. (n.d.). CHEM-03 QA/QC for the GC/MS Instrument. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2006). QA/QC aspects of GC-MS analytical instrument for environmental analysis. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]
-
District of Columbia Department of Forensic Sciences. (2022). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
MsMetrix. (n.d.). GC/MS Quality Control. Retrieved from [Link]
-
Prieto, A., et al. (2007). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
-
Utak. (2023). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (2007). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Mass Spectrum (GC). Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2,4,6-trichloroanisole by GC-TQMS. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 452-09-5 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. gcms.cz [gcms.cz]
- 11. portal.ct.gov [portal.ct.gov]
- 12. utak.com [utak.com]
- 13. dfs.dc.gov [dfs.dc.gov]
- 14. spectrabase.com [spectrabase.com]
HPLC method development for 4-Chloro-2-fluoroanisole
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 4-Chloro-2-fluoroanisole
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This application note details a systematic approach, from initial analyte characterization and column screening to final method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both practical steps and the scientific rationale behind them.
Introduction and Analytical Objective
This compound (CAS 452-09-5) is a halogenated aromatic compound used as a key starting material or intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of the final active ingredient. The primary analytical objective is to develop a simple, rapid, and reliable stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products, particularly positional isomers such as 2-Chloro-4-fluoroanisole.[3]
This guide follows the principles of Analytical Quality by Design (QbD), emphasizing a systematic approach to method development that begins with understanding the physicochemical properties of the analyte.
Analyte Characterization: The Scientific Foundation
A successful HPLC method is built upon a thorough understanding of the analyte's properties.
-
Structure and Physicochemical Properties: this compound is a relatively non-polar molecule due to its substituted benzene ring. Its structure dictates its chromatographic behavior and detection characteristics.
-
Molecular Formula: C₇H₆ClFO[1]
-
Molecular Weight: 160.57 g/mol [1]
-
Polarity: Non-polar, making it an ideal candidate for reversed-phase chromatography.
-
Solubility: Expected to be readily soluble in common organic solvents such as acetonitrile and methanol.[4][5]
-
UV Absorbance: The presence of the aromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice.[6]
-
HPLC Method Development: A Step-by-Step Rationale
The method development process is a logical sequence of experiments designed to achieve optimal separation and quantification.
Initial Screening: Column and Mobile Phase Selection
Rationale: The goal of the initial screening is to find a suitable stationary phase and mobile phase combination that provides adequate retention and selectivity for the analyte and its potential isomers.
-
Stationary Phase Selection: Because this compound is a non-polar aromatic compound, a reversed-phase column is the logical choice. However, simple alkyl phases (like C18) may not be sufficient to resolve closely related positional isomers. Therefore, stationary phases that offer alternative selectivities are crucial.
-
C18 Column: The primary choice for initial screening due to its wide applicability.[7]
-
Phenyl Column: Highly recommended for aromatic compounds. It provides π-π interactions between the phenyl groups on the stationary phase and the analyte's benzene ring, which can significantly enhance the resolution of positional isomers.[8][9]
-
Pentafluorophenyl (PFP) Column: Offers a unique selectivity mechanism involving dipole-dipole, hydrophobic, and π-π interactions, making it another excellent candidate for separating halogenated aromatic isomers.[8]
-
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower backpressure.[10] Its lower UV cutoff is also advantageous.
-
Aqueous Phase: HPLC-grade water is used. Since this compound is a neutral molecule, buffering the mobile phase is unnecessary, simplifying preparation.[9]
-
Optimization of Chromatographic Conditions
Rationale: Once a promising column is identified (e.g., a Phenyl column showing baseline separation of isomers), the mobile phase composition and other parameters are fine-tuned to achieve optimal resolution, efficiency, and analysis time.
-
Elution Mode: An isocratic elution (constant mobile phase composition) is simple and robust. However, a gradient elution (composition changes over time) is often superior for separating a wider range of impurities with different polarities and for reducing run time. We will proceed with a gradient approach for this method.
-
Detector Wavelength Selection: To determine the optimal wavelength for detection, a standard solution of this compound should be analyzed using a Photodiode Array (PDA) or Diode Array (DAD) detector to acquire its full UV spectrum. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For many aromatic compounds, this is typically in the 210-230 nm range, though a secondary maximum around 254-270 nm may also be present.[11][12]
Final Optimized Method Protocol
This section provides the detailed protocol for the validated HPLC method.
Instrumentation, Reagents, and Materials
| Category | Description |
| HPLC System | An HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and DAD/PDA detector. |
| Column | Phenyl-Hexyl Column, 2.1 x 100 mm, 2.7 µm particle size. |
| Reagents | Acetonitrile (HPLC or MS Grade), Water (HPLC or Milli-Q grade). |
| Reference Std. | This compound, purity ≥ 98%. |
| Glassware | Class A volumetric flasks, autosampler vials with septa. |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min (40% B), 1-8 min (40-90% B), 8-9 min (90% B), 9.1-12 min (40% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2.0 µL |
| Detection | DAD at 225 nm |
| Run Time | 12 minutes (including re-equilibration) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the working standard.
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guidelines.[13][14][15]
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments and typical acceptance criteria.[16][17]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradants. | Peak is spectrally pure (by DAD). No interference at the analyte's retention time. |
| Linearity | Analyze five concentration levels from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | 80-120% of the test concentration for assay.[18] |
| Accuracy (Recovery) | Analyze a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision - Repeatability | Analyze six replicate preparations of the standard solution at 100% concentration on the same day, by the same analyst. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision - Intermediate | Repeat the repeatability study on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by injecting solutions of decreasing concentration. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2% absolute). | System suitability parameters remain within limits. |
Conclusion
This application note presents a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound. By carefully selecting a phenyl-based stationary phase for enhanced selectivity and optimizing the mobile phase gradient, a robust method was established. The subsequent validation protocol, designed in accordance with FDA and ICH guidelines, ensures that the method is accurate, precise, and fit for its intended purpose in a regulated quality control environment.[19][20]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- ECA Academy.
- ChemBK. This compound - Physico-chemical Properties.
- RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- AMSbiopharma. (2025).
- RSC Publishing. (2021).
- Chromatography Forum. (2017).
- Quality System Compliance Industry.
- MicroSolv. (2025).
- International Council for Harmonisation. (2023).
- Welch Materials. (2024).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2019).
- Sigma-Aldrich. 2-Chloro-4-fluoroanisole 97%.
- ChemicalBook. This compound.
- Sigma-Aldrich. 2-Chloro-4-fluoroanisole 97%.
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- Sigma-Aldrich. Developing HPLC Methods.
- Research Scientific. This compound, 98%.
- Agilent. (2024).
- PubMed. (2007).
- Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis.
- Chem-Impex. 4-Fluoroanisole.
- ResearchGate. (2013). Common HPLC solvents and their important properties.
- Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- Waters.
- PubChem. 4-Chloroanisole.
- ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. welch-us.com [welch-us.com]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. scribd.com [scribd.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. biopharminternational.com [biopharminternational.com]
Application Note: Strategic Synthesis of Arylboronic Acids via Directed ortho-Metalation of 4-Chloro-2-fluoroanisole
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars in modern medicinal chemistry and materials science.[1][2] Their prominence is largely due to their versatile utility as key building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient and selective formation of carbon-carbon bonds.[3][4] This capability allows medicinal chemists to construct complex molecular scaffolds from simpler precursors, accelerating lead discovery and optimization.[5][6]
Among the vast array of available precursors, highly functionalized aromatic rings offer unparalleled advantages for creating novel chemical entities. 4-Chloro-2-fluoroanisole has emerged as a particularly strategic starting material for the synthesis of polysubstituted phenylboronic acids. Its unique arrangement of methoxy, fluoro, and chloro substituents provides a powerful platform for regioselective functionalization, leading to high-value intermediates for drug development programs.
This guide provides an in-depth analysis of the synthesis of boronic acids from this compound, focusing on the underlying chemical principles, a field-proven experimental protocol, and expert insights for successful execution.
Scientific Integrity & Logic: Causality Behind the Synthesis
The successful synthesis of a specific boronic acid from this compound hinges on a deep understanding of how its substituents dictate reactivity. The primary strategy employed is Directed ortho-Metalation (DoM) , a powerful technique for C-H bond functionalization that relies on the coordinating ability of specific functional groups to direct a strong base to a neighboring position.[7][8]
Pillar 1: Expertise & Experience - The Role of Directing Groups
The regiochemical outcome of the lithiation of this compound is a classic example of synergistic directing effects.
-
The Methoxy Group (-OCH₃): The oxygen atom's lone pairs can coordinate with the lithium cation of an organolithium base (e.g., n-butyllithium), temporarily holding it in proximity and directing deprotonation to an adjacent (ortho) carbon.
-
The Fluoro Group (-F): Fluorine is a potent ortho-directing group, often exhibiting greater directing power than a methoxy group.[7][8] Its high electronegativity acidifies the ortho protons, making them more susceptible to abstraction by a strong base.[9][10] Furthermore, fluorine's small size minimizes steric hindrance.[9]
-
The Chloro Group (-Cl): While the chloro group has a weaker directing effect compared to fluorine and methoxy, it serves as a valuable synthetic handle for subsequent transformations (e.g., another cross-coupling reaction) and influences the electronic properties of the ring.
In this compound, the methoxy group is at C1, the fluoro group at C2, and the chloro group at C4. The combined influence of the powerful fluoro and methoxy directing groups overwhelmingly favors deprotonation at the C3 position, which is ortho to both.
Diagram 1: Directed ortho-Metalation (DoM) Principle
Caption: Logic flow of Directed ortho-Metalation on the anisole substrate.
Pillar 2: Trustworthiness - The Borylation Mechanism
Once the lithiated intermediate is formed, it acts as a potent aryl anion nucleophile. The subsequent borylation step involves trapping this nucleophile with an electrophilic boron source, typically a borate ester like trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃.
-
Nucleophilic Attack: The aryl lithium attacks the electron-deficient boron atom of the borate ester.
-
Boronate Complex Formation: This attack forms a tetracoordinate boron "ate" complex.[11]
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This protonolysis step hydrolyzes the borate ester moieties to hydroxyl groups, yielding the final arylboronic acid, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.[12][13]
This two-step, one-pot sequence is highly reliable and provides a direct route to the desired product with excellent regiocontrol.
Diagram 2: Overall Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluoroanisole
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 4-Chloro-2-fluoroanisole, a crucial intermediate in pharmaceutical and agrochemical development.
This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for common challenges encountered during the synthesis of this compound. By understanding the causality behind experimental choices, you can improve yield, minimize impurities, and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most prevalent and industrially relevant method is the Williamson ether synthesis.[1][2] This reaction involves the methylation of 4-chloro-2-fluorophenol. An alternative, though less common for this specific molecule, involves nucleophilic aromatic substitution (SNAr) on a precursor like 2,4-dichloro-3-fluoronitrobenzene, followed by further modifications.[3][4]
Q2: How do I select the optimal starting material and reagents for the Williamson ether synthesis?
-
Starting Material: High-purity 4-chloro-2-fluorophenol is essential. Impurities in the phenol can lead to side reactions and complicate purification.
-
Methylating Agent: Iodomethane (Methyl Iodide) is highly reactive and a common choice.[5] Dimethyl sulfate is a more cost-effective alternative but is highly toxic and requires stringent handling protocols.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a standard, effective base for this synthesis.[5][6] Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions.[6]
-
Solvent: A polar aprotic solvent is critical. Acetone and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the potassium cation, leaving a more reactive phenoxide nucleophile, which accelerates the SN2 reaction.[6][7]
Q3: Which analytical techniques are best for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to track the disappearance of the polar 4-chloro-2-fluorophenol starting material and the appearance of the less polar this compound product. For more precise quantitative analysis and impurity profiling, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[8]
Troubleshooting Guide: Overcoming Synthesis Challenges
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low Product Yield or Incomplete Conversion
Q1.1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 4-chloro-2-fluorophenol. What is the likely cause?
This is a common issue often related to the efficacy of the base or reaction conditions.
-
Causality (Base): The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenol to form a potent nucleophile (phenoxide).[2][7] If the base is weak, wet, or insufficient, the concentration of the phenoxide will be too low for the reaction to proceed to completion. Potassium carbonate is hygroscopic; old or improperly stored reagents can be partially hydrated, reducing their basicity.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened or properly dried anhydrous potassium carbonate. To dry K₂CO₃, bake it in an oven at >120°C for several hours before use.
-
Increase Base Stoichiometry: Increase the molar equivalent of K₂CO₃ from a typical 1.5 eq. to 2.0-2.5 eq. relative to the phenol. This ensures a sufficient excess to drive the equilibrium towards the phenoxide.
-
Consider a Stronger Base: For particularly stubborn reactions, switching to sodium hydride (NaH) in a solvent like DMF or THF can be effective. NaH will irreversibly deprotonate the phenol.[6] Caution: NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
-
Causality (Temperature): SN2 reactions have a significant activation energy barrier.[7] Insufficient thermal energy can result in a slow or stalled reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If using acetone (boiling point ~56°C), ensure the reaction is at a vigorous reflux. If using a higher-boiling solvent like DMF, you can gradually increase the temperature to 80-90°C.[9]
-
Monitor for Side Reactions: Be aware that higher temperatures can sometimes promote side reactions. Monitor the reaction closely by TLC to ensure a clean conversion.
-
Q1.2: The reaction seems clean, but the yield is consistently low after work-up. Where could I be losing the product?
Product loss frequently occurs during the aqueous work-up and extraction phase, especially if the pH is not controlled.
-
Causality: If any unreacted 4-chloro-2-fluorophenol remains, it will be deprotonated by a basic aqueous wash (e.g., NaHCO₃ or NaOH solution) and become water-soluble, leading to its removal from the organic layer. However, if the aqueous layer is too acidic during extraction, you risk protonating the desired ether, though this is less likely. A more common issue is the formation of emulsions during extraction, which can trap the product.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield after work-up.
Problem Area 2: Formation of Impurities and Side Products
Q2.1: I see an unexpected, non-polar spot on my TLC plate. What could it be?
While O-alkylation is the desired pathway, C-alkylation is a known, albeit minor, side reaction with phenoxides, which are ambident nucleophiles.[6] This would result in the formation of an isomeric product where the methyl group is attached directly to the aromatic ring.
-
Causality: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions). Hard electrophiles (like the methyl group from iodomethane) preferentially react at the hard nucleophilic site (oxygen). However, under certain conditions, a small amount of reaction can occur at the softer carbon nucleophile site.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like acetone or DMF. These solvents favor O-alkylation.
-
Temperature Control: Avoid excessively high temperatures, which can sometimes increase the rate of side reactions. Stick to the optimal range (reflux in acetone, or ~80°C in DMF).
-
Q2.2: My final product is contaminated with a high-boiling impurity. GC-MS suggests it might be a byproduct from the solvent.
This is a known issue when using DMF at elevated temperatures with a base.
-
Causality: At high temperatures (typically >100-120°C), bases like potassium carbonate can catalyze the hydrolysis of DMF, especially if trace amounts of water are present.[9] This generates dimethylamine and formic acid. The newly formed dimethylamine can then act as a nucleophile, potentially reacting with your starting materials or intermediates to form unwanted, high-boiling amine-containing impurities.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.
-
Moderate Temperature: Do not exceed 90°C when running the reaction in DMF.
-
Alternative Solvent: If high temperatures are required, consider switching to an alternative polar aprotic solvent like DMSO or using acetone under reflux, which is less prone to this decomposition pathway.
-
Problem Area 3: Difficult Product Isolation and Purification
Q3.1: How can I effectively remove unreacted iodomethane from my crude product?
Iodomethane is volatile (boiling point 42°C) but can persist in the product.
-
Troubleshooting Steps:
-
Evaporation: After concentrating the organic extracts on a rotary evaporator, place the flask under high vacuum for 1-2 hours to remove residual volatile reagents.
-
Aqueous Thiosulfate Wash: During the work-up, include a wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with and quench any remaining iodomethane, converting it to water-soluble salts that are easily removed.
-
Q3.2: My product is an oil, and I am struggling to achieve high purity by column chromatography.
This compound is a relatively non-polar liquid, which can make baseline separation from non-polar impurities challenging.
-
Troubleshooting Steps:
-
Fractional Vacuum Distillation: For larger scale reactions (>5 g), fractional vacuum distillation is the most effective purification method for a low-boiling liquid like this compound. It separates compounds based on boiling point and can yield very high purity material.[10]
-
Optimize Chromatography: If distillation is not an option, optimize your column chromatography. Use a low-polarity eluent system (e.g., starting with 100% Hexane and gradually increasing to 2-5% Ethyl Acetate in Hexane). Use a long column with a small diameter to improve separation efficiency.
-
Data Summary and Protocols
Comparative Table of Reaction Conditions
| Starting Material | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| 4-Chloro-2-fluorophenol | Iodomethane | K₂CO₃ | Acetone | ~56 (Reflux) | 6-12 | >90% | [5] |
| 4-Chloro-2-fluorophenol | Methyl Bromide | NaOH | Water/PEG 600 | 85 | 7 | ~98% | [8] |
| 4-Bromofluorobenzene | Sodium Methoxide | - | DMF | 90 | 10-16 | >95% | [11][12] |
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a standard laboratory-scale procedure for the synthesis of this compound.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 3-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of crude 4-Chloro-2-fluoroanisole. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to address common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of this compound.
FAQ 1: What are the typical impurities in crude this compound?
The impurity profile of crude this compound is largely dependent on its synthetic route. Common methods for its preparation include the chlorination of 4-fluoroanisole or the methylation of 4-chloro-2-fluorophenol.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-fluoroanisole or 4-chloro-2-fluorophenol.
-
Isomeric Byproducts: Formation of other positional isomers, for instance, during the chlorination of 4-fluoroanisole, which can lead to other chloro-fluoroanisole isomers.
-
Reagents and Solvents: Residual solvents (e.g., Dimethylformamide - DMF) and leftover reagents from the synthesis.[3][4]
-
Degradation Products: Arising from excessive heat or exposure to incompatible substances during synthesis or workup.[5]
FAQ 2: My purified this compound shows a persistent color. What could be the cause and how can I remove it?
A persistent color, often yellowish, can be due to trace impurities that are difficult to remove by standard distillation.
Potential Causes:
-
Phenolic Impurities: Trace amounts of unreacted 4-chloro-2-fluorophenol can contribute to color.
-
Oxidation Products: Small quantities of oxidized species can be highly colored.
-
Nitrated Impurities: If nitric acid was used in a preceding synthetic step, residual nitrated compounds can be a source of color.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.[6]
-
Aqueous Wash: Washing the crude product with a dilute sodium hydroxide solution can help remove acidic phenolic impurities. This should be followed by a water wash to remove any residual base.
-
Chromatography: If distillation and charcoal treatment are ineffective, column chromatography is a more rigorous method for removing persistent colored impurities.[7]
FAQ 3: I am experiencing low yield after fractional distillation. What are the likely reasons?
Low recovery from distillation is a common issue that can often be rectified by optimizing the distillation parameters.
Potential Causes and Solutions:
-
Inadequate Vacuum: Ensure the vacuum system is capable of reaching and maintaining the required pressure for the distillation of this compound. Leaks in the system are a common culprit.
-
Incorrect Fraction Collection: The boiling points of isomers can be very close.[8] Careful monitoring of the head temperature is crucial to collect the correct fraction.
-
Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to some degradation.[5] Distilling under a higher vacuum will lower the boiling point and minimize thermal stress.
-
Mechanical Losses: Ensure that all joints in the distillation apparatus are properly sealed to prevent loss of vapor.
FAQ 4: Can I use recrystallization to purify this compound?
Recrystallization is a powerful purification technique for solids.[6][9] Since this compound is a liquid at room temperature, standard recrystallization is not a suitable primary purification method. However, if the crude product contains solid impurities, these can be removed by filtration prior to distillation.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound, with a focus on fractional distillation and column chromatography.
Troubleshooting Fractional Distillation
Fractional distillation is the most common method for purifying this compound on a laboratory and industrial scale.[3][4]
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Bumping or Unstable Boiling | - Inefficient stirring.- Lack of boiling chips or stir bar. | - Ensure vigorous and consistent stirring.- Add fresh boiling chips or a magnetic stir bar. |
| Flooding of the Distillation Column | - Excessive heating rate.- Poor column insulation. | - Reduce the heating mantle temperature.- Insulate the distillation column with glass wool or aluminum foil. |
| Poor Separation of Isomers | - Inefficient distillation column.- Distillation rate is too high. | - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases. |
| Product Solidifies in the Condenser | - Cooling water is too cold. | - Increase the temperature of the cooling water slightly or reduce its flow rate. |
Troubleshooting Column Chromatography
For high-purity applications or when distillation is ineffective, column chromatography can be employed.[7][8]
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system.- Column overloading. | - Optimize the mobile phase polarity through systematic solvent screening.- Reduce the amount of crude material loaded onto the column. |
| Tailing of the Product Peak | - Interaction of the compound with the stationary phase.- Presence of highly polar impurities. | - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase.- Pre-treat the crude sample to remove highly polar impurities. |
| Cracking of the Silica Bed | - Running the column dry.- Rapid changes in solvent polarity. | - Always keep the silica gel bed covered with solvent.- Use a gradual solvent gradient when changing polarity. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol outlines the steps for purifying crude this compound using fractional vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun. Collect the main fraction of this compound at its expected boiling point under the applied vacuum.
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: High-Purity Purification by Column Chromatography
This protocol is for achieving high purity, particularly for removing isomeric impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Section 4: Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: Troubleshooting workflow for fractional distillation issues.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). WO 99/19275.
- Kanto Denka Kogyo Co., Ltd. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry.
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
- Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Common side reactions in the synthesis of 4-Chloro-2-fluoroanisole
Technical Support Center: Synthesis of 4-Chloro-2-fluoroanisole
A Guide to Troubleshooting Common Side Reactions and Optimizing Purity
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals who are working with or plan to synthesize this compound. This valuable intermediate is a key building block in the production of various pharmaceuticals and agrochemicals. However, its synthesis is often plagued by side reactions that can significantly impact yield and purity.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights. This document moves beyond simple protocols to explain the causality behind common synthetic challenges, providing you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Overview of a Primary Synthetic Pathway
A prevalent and effective method for synthesizing this compound involves a multi-step sequence starting from a substituted aniline. The most common route begins with 3-Chloro-4-methoxyaniline, which undergoes diazotization followed by a fluorination reaction, typically a variation of the Balz-Schiemann reaction. This pathway is chosen for its reliability but requires careful control over reaction conditions to mitigate the formation of impurities.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Category: The Diazotization Step
Q1: My reaction mixture turns a deep yellow or reddish-orange during the addition of sodium nitrite. What is causing this discoloration, and is it a problem?
A1: This is a classic sign of an azo coupling side reaction. The freshly formed, electrophilic diazonium salt is reacting with the unreacted, nucleophilic starting aniline (3-Chloro-4-methoxyaniline) to form a highly conjugated and colored azo compound. This is a significant yield-reducing side reaction.
-
Causality: Azo coupling is temperature-dependent and occurs when there is a high local concentration of both the diazonium salt and the free aniline. The electron-donating methoxy group on the starting material makes it particularly susceptible to this side reaction[1].
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C. Use of an ice-salt bath is recommended over a simple ice bath. Premature decomposition or side reactions can occur at higher temperatures[2].
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and below the surface of the reaction mixture to prevent localized concentration spikes.
-
Sufficient Acidity: Ensure there is enough acid (e.g., HCl or HBF₄) to fully protonate the starting aniline. The protonated anilinium salt is not nucleophilic and will not participate in azo coupling. A molar excess of acid is standard practice.
-
Q2: I'm noticing significant gas evolution (N₂) before the heating step, and my yields are consistently low. What's wrong?
A2: You are likely experiencing premature decomposition of your diazonium salt. Aryl diazonium salts are notoriously unstable, especially in solution, and can decompose back to an aryl cation, which then rapidly reacts with any available nucleophile, most commonly water, to form a phenol.
-
Causality: The diazonium group is an excellent leaving group (N₂ gas)[3]. This decomposition is accelerated by elevated temperatures (anything significantly above 5-10 °C) and exposure to light.
-
Troubleshooting & Optimization:
-
Verify Temperature: Double-check that your internal reaction temperature is being maintained at 0-5 °C throughout the diazotization.
-
Use Immediately: The diazonium salt intermediate should be used in the subsequent step as soon as it is prepared. It should not be stored[4].
-
Choice of Acid: For the Balz-Schiemann reaction, using fluoroboric acid (HBF₄) for the diazotization step directly generates the more stable diazonium tetrafluoroborate salt, which often precipitates and is less prone to immediate decomposition in solution compared to the chloride salt[5][6].
-
Q3: How can I be certain my diazotization is complete before moving to the fluorination step?
A3: Incomplete diazotization means unreacted aniline will remain, which can lead to azo coupling and other side reactions. The standard method to check for completion is to test for the presence of excess nitrous acid.
-
Protocol:
-
After the addition of sodium nitrite is complete and the solution has stirred for an additional 15-20 minutes at 0-5 °C, dip a glass rod into the reaction mixture.
-
Touch the glass rod to a piece of potassium iodide-starch paper.
-
An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has been consumed.
-
If the test is negative, add a small additional amount of sodium nitrite solution and re-test.
-
Crucially , once the test is positive, the excess nitrous acid should be quenched by adding a small amount of urea or sulfamic acid until the test is negative again. This prevents unwanted side reactions in the next step.
-
Category: The Fluoro-dediazoniation (Schiemann Reaction) Step
Q4: My final purified product is contaminated with a significant amount of 3-chloro-4-methoxyphenol. How is this forming?
A4: The presence of the corresponding phenol is the most common byproduct in reactions involving diazonium salts. It forms when the aryl cation intermediate, generated after the loss of N₂, is trapped by water instead of the desired fluoride ion.
-
Causality: Water is a potent nucleophile for the highly reactive aryl cation. Even trace amounts of water present during the thermal decomposition step can lead to phenol formation.
-
Troubleshooting & Optimization:
-
Isolate the Diazonium Salt: If possible, filter the precipitated diazonium tetrafluoroborate salt and wash it with a cold, non-aqueous solvent (like cold diethyl ether) before the thermal decomposition step. This physically removes water.
-
Anhydrous Conditions: While the diazotization is aqueous, the decomposition can sometimes be performed in a high-boiling, inert organic solvent to minimize the presence of water.
-
Controlled Decomposition: Decompose the diazonium salt at the lowest effective temperature. Overheating can lead to more indiscriminate and less selective reactions.
-
Q5: During the thermal decomposition, the reaction mixture turned dark and produced a significant amount of black, tarry material, making workup difficult.
A5: Tar formation is common during the thermal decomposition of diazonium salts, especially if the reaction is heated too quickly or to too high a temperature.
-
Causality: The decomposition can proceed through radical pathways alongside the desired cationic pathway[7][8]. These radical intermediates can polymerize or engage in other non-selective reactions, leading to complex, high-molecular-weight byproducts (tar)[2].
-
Troubleshooting & Optimization:
-
Gradual Heating: Heat the diazonium salt slowly and with vigorous stirring to ensure even heat distribution and controlled evolution of N₂ gas.
-
Decomposition in a Solvent: Performing the thermal decomposition in an inert, high-boiling solvent (e.g., o-dichlorobenzene) can help moderate the reaction temperature and improve heat transfer, leading to a cleaner reaction.
-
Alternative Fluoride Sources: Modern variations of the Balz-Schiemann reaction use alternative fluoride sources or catalysts that can operate under milder conditions, reducing tar formation[9].
-
Section 3: Optimized Experimental Protocol
This protocol for the synthesis of this compound from 3-Chloro-4-methoxyaniline incorporates best practices to minimize the side reactions discussed above.
Step 1: Preparation of Diazonium Tetrafluoroborate Salt
-
In a suitable reaction vessel, prepare a solution of 3-Chloro-4-methoxyaniline (1.0 eq) in aqueous fluoroboric acid (HBF₄, ~48%, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.
-
Control Point: Test for excess nitrous acid using KI-starch paper. If positive, quench with a small amount of urea.
-
Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold water, then cold methanol, and finally cold diethyl ether to remove residual water and impurities.
-
Dry the salt under vacuum at room temperature. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care, behind a blast shield, and in small quantities.
Step 2: Thermal Fluoro-dediazoniation
-
Place the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser and a gas outlet leading to a basic scrubber (to neutralize the BF₃ byproduct).
-
Heat the solid gently and slowly using an oil bath. The decomposition typically starts between 150-160 °C, evidenced by the evolution of N₂ and BF₃ gas.
-
Maintain the temperature until gas evolution ceases.
-
The crude this compound will remain as an oil in the flask.
Step 3: Purification
-
Allow the reaction flask to cool to room temperature.
-
Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with 2M NaOH to remove any phenolic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Section 4: Summary of Common Side Products
The following table summarizes the primary impurities, their origin, and key preventative strategies.
| Side Product/Impurity | Chemical Name | Origin | Preventative Measures |
| Azo Compound | 1,3-bis(3-chloro-4-methoxyphenyl)triaz-1-ene or similar | Azo coupling of diazonium salt with unreacted aniline. | Maintain temp < 5 °C; Slow NaNO₂ addition; Use excess acid. |
| Phenolic Impurity | 3-Chloro-4-methoxyphenol | Reaction of aryl cation intermediate with water. | Use anhydrous conditions for decomposition; Isolate and dry diazonium salt intermediate. |
| De-aminated Product | 2-Chloroanisole | Reduction of the diazonium group (hydro-dediazoniation). | Avoid reducing agents; Ensure clean reaction conditions. |
| Tarry Polymers | Complex mixture of polyaromatics | Radical polymerization during thermal decomposition. | Slow, controlled heating; Decompose in an inert, high-boiling solvent. |
Section 5: Mechanistic Visualization of a Key Side Reaction
Understanding the mechanism of side reactions is critical for their prevention. The diagram below illustrates the formation of an unwanted azo compound, a common pitfall during the diazotization of an electron-rich aniline.
Caption: Mechanism of azo-coupling side reaction during diazotization.
By understanding these common pitfalls and implementing the recommended control strategies, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Balz–Schiemann reaction. Wikipedia. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
-
Balz–Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]
-
Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Quora. [Link]
-
Balz-Schiemann Reaction | Request PDF. ResearchGate. [Link]
Sources
- 1. quora.com [quora.com]
- 2. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: 4-Chloro-2-fluoroanisole (CAS: 452-09-5)
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 4-Chloro-2-fluoroanisole in their work. The following sections provide essential information on handling, storage, and troubleshooting, structured in a practical question-and-answer format to directly address potential challenges encountered during experimentation. Our goal is to ensure both the integrity of your research and the safety of laboratory personnel.
Section 1: Quick Reference Data
For immediate access to key specifications, the following table summarizes the critical physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][2][3] |
| Molecular Weight | 160.57 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 160 °C (lit.) | [1][2] |
| Density | 1.294 g/mL at 25 °C (lit.) | [1][2] |
| Flash Point | 79.4 °C / 175 °F | [1][2] |
| Vapor Pressure | 0.8 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.518 (lit.) | [1][2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: this compound is classified as an irritant. According to GHS classifications, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Direct contact should be avoided, and the material should only be handled in a well-ventilated area, preferably within a chemical fume hood.
Q2: What is the recommended Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is crucial.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[6][7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[8]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5]
Q3: What are the ideal storage conditions for this compound?
A: The compound should be stored at room temperature in a tightly sealed container to prevent moisture ingress and evaporation.[1][2] The storage area must be dry, cool, and well-ventilated.[9][10] It is critical to keep the container away from sources of heat, sparks, and open flames, as it is a combustible liquid.[9][11]
Q4: What materials are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[8][9][12] Contact with these can lead to vigorous, potentially hazardous reactions. Additionally, avoid strong acids, as they can potentially cleave the ether linkage, especially at elevated temperatures.[8]
Q5: Is this compound sensitive to light or air?
A: While this compound is relatively stable, prolonged exposure to air and light is not recommended. Some related aromatic ethers have the potential to form peroxides over extended periods, although this risk is lower than with aliphatic ethers.[13] For long-term storage (over 12 months), it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber glass bottle to protect it from light.[14]
Section 3: Troubleshooting Guide
Scenario 1: The material has changed color (e.g., darkened from light yellow to brown) upon storage. Is it still usable?
A: A significant color change often indicates product degradation, likely due to slow oxidation or the presence of impurities.
-
Causality: Halogenated aromatic compounds can be susceptible to slight degradation over time, especially if exposed to air, light, or trace contaminants in the storage vessel.[14] This does not necessarily mean the bulk material is unusable, but its purity is now questionable.
-
Recommended Action: Before use in a critical experiment, it is highly advisable to re-analyze the material's purity via methods such as GC-MS or ¹H NMR. If minor impurities are detected that will not interfere with your reaction, you may be able to proceed. However, for high-stakes applications like drug development, using a fresh, verified lot is the safest course of action.
Scenario 2: I am seeing inconsistent results or low yields in my reaction. Could the starting material be the issue?
A: Yes, the integrity of the starting material is a common cause of poor reaction outcomes.
-
Causality: The reactivity of this compound is governed by a complex interplay of electronic effects from the activating methoxy group and the deactivating, ortho/para-directing halogen substituents.[15] If the material has degraded (e.g., through partial hydrolysis of the ether or dehalogenation), the concentration of the active reagent is lowered, leading to reduced yields. The presence of impurities could also interfere with catalysts or quench reagents.
-
Recommended Action:
-
Verify Purity: As in the previous scenario, confirm the purity of your starting material.
-
Check for Water: The compound should be stored in a dry environment. Use Karl Fischer titration to quantify water content if you suspect moisture contamination.
-
Inert Atmosphere: Ensure your reaction is performed under an appropriately inert atmosphere if it involves moisture-sensitive reagents or catalysts.
-
Scenario 3: The container seems to have developed a slight pressure upon opening. What should I do?
A: This can occur if the container was sealed at a cooler temperature and subsequently stored in a warmer environment.
-
Causality: this compound has a noticeable vapor pressure (0.8 mmHg at 25 °C).[1] An increase in storage temperature will increase this vapor pressure, leading to a positive pressure inside a sealed container. In rare cases, slow decomposition could also generate gaseous byproducts like HCl or HF, though this is unlikely under proper storage conditions.[5]
-
Recommended Action: Cool the container to room temperature or slightly below before opening. Always open the container slowly in a well-ventilated fume hood, pointing the cap away from yourself and others, to safely release any built-up pressure.
Section 4: Experimental Protocols
Protocol 4.1: Recommended Spill Cleanup Procedure
This protocol should only be performed by trained personnel with appropriate PPE.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. Remove all sources of ignition.[6][16]
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[16] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in. Allow it to fully absorb the liquid.
-
Collect Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a suitable, labeled container for hazardous chemical waste.[9][11]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Seal the waste container and dispose of it according to your institution's and local environmental regulations.[5]
Section 5: Visual Workflow
The following diagram provides a logical decision-making process for troubleshooting common issues related to the handling and storage of this compound.
Caption: Troubleshooting workflow for this compound.
Section 6: References
-
This compound - ChemBK. (2024). ChemBK. --INVALID-LINK--
-
Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. --INVALID-LINK--
-
This compound | 452-09-5. ChemicalBook. --INVALID-LINK--
-
This compound | CAS 452-09-5. Santa Cruz Biotechnology. --INVALID-LINK--
-
4-Chloro-2-fluoroaniline 98 | 57946-56-2. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chloro-4-fluoroanisole. (2009). Fisher Scientific. --INVALID-LINK--
-
2-Chloro-4-fluoroanisole 97 | 2267-25-6. Sigma-Aldrich. --INVALID-LINK--
-
A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations. Benchchem. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chloro-5-fluoroanisole. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Chloro-6-fluoroanisole. (2024). Fisher Scientific. --INVALID-LINK--
-
This compound Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Chloro-2-fluoro-6-iodoaniline. (2024). Fisher Scientific. --INVALID-LINK--
-
Material Safety Data Sheet - 4-Fluoroanisole, 99%. Cole-Parmer. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Fluoroanisole. (2025). Thermo Fisher Scientific. --INVALID-LINK--
-
Anisole Safety Data Sheet. Santa Cruz Biotechnology. --INVALID-LINK--
-
Anisole MATERIAL SAFETY DATA SHEET. Loba Chemie. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Fluoroanisole. (2021). Fisher Scientific. --INVALID-LINK--
-
Anisole Safety Data Sheet. (2013). Bionium. --INVALID-LINK--
-
The Proper Storage and Handling of Volatile Analytical Standards. CIL. --INVALID-LINK--
-
HAZARD SUMMARY - Anisole. New Jersey Department of Health. --INVALID-LINK--
-
Material Safety Data Sheet - Anisole. (2005). ScienceLab.com. --INVALID-LINK--
-
Flame retardant - Wikipedia. Wikipedia. --INVALID-LINK--
-
INCOMPATIBLE CHEMICALS. University of Washington EH&S. --INVALID-LINK--
-
2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580. PubChem. --INVALID-LINK--
-
Ethers - Chemistry LibreTexts. Chemistry LibreTexts. --INVALID-LINK--
-
Appendix K - Incompatible Chemicals. Cornell University EH&S. --INVALID-LINK--
-
Halogenation of Ethers: A Guide to Functional Group Preparations. ResearchGate. --INVALID-LINK--
-
Incompatible Chemicals. University of Florida EH&S. --INVALID-LINK--
-
4-Chloroanisole | C7H7ClO | CID 12167. PubChem. --INVALID-LINK--
-
Halogenated Ethers : Physical & Chemical Properties. ILO Encyclopaedia of Occupational Health and Safety. --INVALID-LINK--
-
4-Chloro-2-fluoroaniline 98 | 57946-56-2. Sigma-Aldrich. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. This compound | 452-09-5 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. bionium.miami.edu [bionium.miami.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
4-Chloro-2-fluoroanisole stability and degradation pathways
Welcome to the technical support guide for 4-Chloro-2-fluoroanisole (CAS 452-09-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Part 1: Frequently Asked Questions on Stability & Handling
This section addresses the most common practical questions regarding the day-to-day use and storage of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is room temperature.[3] It is crucial to protect the compound from moisture, light, and incompatible materials.[4]
The rationale behind these conditions is to mitigate the primary degradation pathways:
-
Hydrolysis: Although anisoles are generally stable to hydrolysis, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to slow cleavage of the ether bond.
-
Photodegradation: Aromatic halides can be susceptible to photolysis upon exposure to UV light, which can initiate radical chain reactions.[5]
-
Oxidation: While stable under normal conditions, the compound can react with strong oxidizing agents.[2]
Question 2: What materials and chemical classes are incompatible with this compound?
Answer: Based on safety data for this compound and structurally similar compounds, strong oxidizing agents are the primary chemical class to avoid.[2][6] Contact with strong acids or bases should also be managed, as they can catalyze hydrolysis or other reactions, particularly at elevated temperatures.
| Incompatible Material Class | Potential Hazard / Rationale |
| Strong Oxidizing Agents | Can cause vigorous, potentially exothermic reactions, leading to degradation of the aromatic ring and release of hazardous fumes.[1][2] |
| Strong Acids/Bases | May catalyze the cleavage of the methyl ether bond, especially at elevated temperatures, to form 4-chloro-2-fluorophenol. |
| Heat and Ignition Sources | The compound is a combustible liquid with a flash point of approximately 77-79°C (170-175°F).[3][7] Keep away from open flames, sparks, and hot surfaces.[1][8] |
Question 3: I've noticed a slight discoloration in my aged bottle of this compound. Is it still usable?
Answer: Discoloration (e.g., from colorless to a light yellow liquid) is a potential indicator of degradation.[3] The primary cause is often slow oxidation or the formation of minor photolytic byproducts.
Before using the material, you must validate its purity. The recommended course of action is:
-
Analytical Purity Check: Analyze a small sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the purity profile to a fresh standard or the original certificate of analysis.
-
Structural Confirmation: Use ¹H NMR and ¹⁹F NMR to check for the appearance of new signals that would indicate degradation products. For example, the cleavage of the ether would result in the disappearance of the methoxy signal (~3.9 ppm) and the appearance of a broad phenolic -OH peak.
If the purity is still within your experimental tolerance (e.g., >98%) and no significant degradation products are observed, it may be usable. However, for sensitive applications like catalysis or GMP synthesis, using a fresh, validated lot is strongly advised.
Part 2: Troubleshooting Degradation Pathways
Understanding the potential degradation pathways is critical for designing robust experiments and interpreting unexpected results.
Question 4: My reaction involving this compound is giving a major byproduct that appears to be dechlorinated. What is the likely mechanism?
Answer: The loss of the chlorine atom points towards a photolytic degradation pathway , especially if your reaction is sensitive to light. The Carbon-Chlorine (C-Cl) bond is significantly weaker than the Carbon-Fluorine (C-F) bond and is the most likely site for homolytic cleavage upon absorption of UV light.[5]
This process generates an aryl radical, which can then abstract a hydrogen atom from a solvent molecule (e.g., THF, cyclohexane) or another reagent to yield 2-fluoroanisole.[5]
Figure 1: Proposed Photodegradation Pathway.
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in amber glassware or wrap the reaction vessel in aluminum foil.
-
Degas Solvents: The presence of oxygen can lead to the formation of peroxyl radicals from the initial aryl radical, creating a more complex mixture of byproducts.[5] Using degassed solvents can minimize these side reactions.
Question 5: We are developing an oxidative process and see rapid consumption of our starting material. What are the expected degradation products from oxidative stress?
Answer: Under strong oxidative conditions (e.g., using Fenton's reagent, ozone, or peroxymonosulfate), this compound will likely degrade via attack by highly reactive species like hydroxyl (•OH) or sulfate (SO₄•⁻) radicals.[9][10] The degradation proceeds through several steps:
-
Hydroxylation: The initial attack is typically hydroxylation of the aromatic ring. Radicals can add to the ring or displace one of the existing substituents (Cl, F, or OCH₃).
-
Ring Opening: The resulting hydroxylated intermediates, such as chlorofluorophenols or catechols, are more susceptible to further oxidation, which leads to the cleavage of the aromatic ring.
-
Mineralization: The ring-opened products are aliphatic acids (e.g., maleic, oxalic acid) that are eventually oxidized to CO₂, H₂O, and inorganic ions (Cl⁻, F⁻).[11]
Figure 2: Generalized Oxidative Degradation.
Experimental Considerations:
-
Intermediate Analysis: Identifying the transient intermediates often requires LC-MS analysis, as they are typically polar and non-volatile.[12]
-
Ion Chromatography: To confirm mineralization, monitor the formation of chloride and fluoride ions in the aqueous phase using ion chromatography.
Question 6: Is this compound susceptible to microbial degradation?
Answer: While specific studies on this compound are limited, data from related compounds suggest it is potentially biodegradable, although likely slowly. Microbial degradation of halogenated aromatics is a known process.[13]
The probable pathway involves bacterial dioxygenase enzymes, which would initiate degradation by dihydroxylating the aromatic ring to form a substituted catechol. This catechol intermediate would then undergo ring cleavage.[14] The presence of two different halogens may pose a challenge for microbial enzymes, potentially making it a recalcitrant compound. Some microbes are known to first replace a halogen with a hydroxyl group before proceeding with ring cleavage.[15]
Implications for Researchers:
-
Aqueous Media: If using aqueous media for prolonged experiments or for waste streams, be aware that microbial growth could lead to slow degradation of the compound.
-
Biocatalysis: This potential pathway could be explored for bioremediation or for the "green" synthesis of novel derivatives.
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to test the stability of this compound under various stress conditions.
Figure 3: Forced Degradation Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition. Include a control sample stored at 4°C in the dark.
-
Acid/Base: Add HCl or NaOH to a final concentration of 0.1 M. Heat gently.
-
Oxidative: Add hydrogen peroxide to a final concentration of 3%.
-
Thermal: Heat the solution in a sealed vial.
-
Photolytic: Expose the solution in a quartz vial to a UV lamp.
-
-
Sample Processing: After the designated time, cool all samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by a stability-indicating method (e.g., a gradient HPLC-UV method). Use LC-MS or GC-MS to identify the structure of any significant degradation products.[16]
Protocol 2: GC-MS Method for Purity and Degradant Analysis
Objective: To provide a general-purpose Gas Chromatography-Mass Spectrometry (GC-MS) method for assessing the purity of this compound and identifying potential volatile degradation products.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-350 amu.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
This method should provide good separation of the parent compound from potential lower-boiling point (e.g., dechlorinated product) and higher-boiling point (e.g., dimers) impurities.
References
- Apollo Scientific. (n.d.). This compound Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-3-fluoroanisole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Chloro-4-fluoroanisole.
- Fisher Scientific. (2021). Safety Data Sheet - 4-Fluoroanisole.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations.
- ResearchGate. (2025). Photolysis of 4-chloroanisole in the presence of oxygen: Formation of the 4-methoxyphenylperoxyl radical.
- Shah, M. P. (n.d.). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole 97%.
- National Institutes of Health (NIH). (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances.
- ChemicalBook. (n.d.). This compound.
- PubMed. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres.
- PubMed. (2015). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol.
- African Journal of Biomedical Research. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil.
- ResearchGate. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM.
- PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate.
- ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 452-09-5 [amp.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Troubleshooting low conversion rates in reactions with 4-Chloro-2-fluoroanisole
Technical Support Center: 4-Chloro-2-fluoroanisole Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in cross-coupling and other synthetic transformations. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.
Section 1: Foundational Issues & Initial Diagnostics
This section covers the most common and often overlooked sources of error. Before delving into complex catalyst optimization, it is crucial to validate the foundational parameters of your experiment.
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
A1: When a typically robust cross-coupling reaction underperforms, the root cause often lies in the integrity of the reagents or the reaction environment rather than the catalyst system itself. Before re-evaluating your catalyst and ligands, perform the following essential checks:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote side reactions like the homocoupling of boronic acids.[1][2] Ensure that your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.[1]
-
Reagent Quality and Purity:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition (protodeboronation), especially if impure or stored improperly.[3] If you suspect degradation, consider using a freshly opened bottle, purifying the boronic acid, or converting it to a more stable derivative like a pinacol ester or a trifluoroborate salt.[4][5]
-
Amine and Base Purity: Amines can oxidize over time. The base, especially strong alkoxides like sodium tert-butoxide (NaOtBu), is hygroscopic and its quality is critical. Using a freshly opened bottle from a reputable supplier or a newly prepared solution is advisable.[6][7] The solubility and even the particle size of inorganic bases can significantly impact reaction rates.[8][9]
-
-
Solvent Anhydrousness: Water can interfere with the catalytic cycle, particularly by hydrolyzing reagents and intermediates. Use anhydrous solvents, especially for reactions sensitive to moisture. While some Suzuki couplings benefit from a small amount of water to facilitate the transmetalation step, excess water can be detrimental.[3][10]
A simple diagnostic workflow can help isolate the problem:
Caption: Key catalytic cycle steps and competing side reactions.
Section 5: Advanced Protocols & FAQs
Protocol: Screening for Optimal Buchwald-Hartwig Amination Conditions
This protocol provides a systematic approach to optimizing the reaction of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.2 M)
Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst and the base under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the this compound, followed by the degassed solvent, and finally the amine.
-
Reaction: Seal the vial tightly and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing them by GC-MS or LC-MS.
-
Troubleshooting Matrix: If the initial reaction fails, use the following matrix to guide your next experiments:
| Experiment | Ligand/Pre-catalyst | Base | Solvent | Temperature | Goal |
| Baseline | XPhos Pd G3 | NaOtBu | Toluene | 100 °C | Establish initial reactivity. |
| Test 1 | RuPhos Pd G3 | NaOtBu | Toluene | 100 °C | Screen alternative bulky ligand. |
| Test 2 | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 °C | Test weaker base for sensitive substrates. |
| Test 3 | (IPr)Pd(allyl)Cl | NaOtBu | Toluene | 110 °C | Test NHC-based catalyst system. |
References
- Catalysis Science & Technology.
- Environmental Science & Technology. Hydrodehalogenation of 1- to 3-Carbon Halogenated Organic Compounds in Water Using a Palladium Catalyst and Hydrogen Gas.
- BenchChem.
- BenchChem.
- BenchChem.
- Catalytic Hydrodehalogen
- BenchChem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
- National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Filo. Chemical properties of anisole Given the reaction. Filo.
- SciSpace.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- ACS Publications. Nickel-Catalyzed Reductive Cleavage of Carbon–Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Filo. Anisole on cleavage with HI gives. Filo.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate.
- The Journal of Organic Chemistry.
- ACS Publications. Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions.
- YouTube. Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry. YouTube.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia.
- Reddit. Failed suzuki coupling, any suggenstions?. Reddit.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Bohrium.
- ACS Publications. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- National Institutes of Health. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Harvard University. The Suzuki Reaction. Harvard University.
- ResearchGate. The bond strength and cross-coupling reaction via C–F cleavage.
- National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of 4-Chloro-2-fluoroanisole Waste
Prepared by the Senior Application Scientist Team
This guide provides comprehensive, in-depth technical procedures and answers to frequently asked questions regarding the safe handling and disposal of 4-Chloro-2-fluoroanisole (CAS No. 452-09-5). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
This section addresses common queries researchers, scientists, and drug development professionals may have during their work with this compound.
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated aromatic ether.[1][2] As a member of the halogenated organic compound family, its handling and disposal are subject to stringent safety protocols.[3][4] The primary hazards are associated with its irritant properties and the potential for incomplete combustion to form highly toxic byproducts.[1][5][6]
Users must be aware of the following hazards identified in its Safety Data Sheet (SDS):
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][7]
-
Serious Eye Irritation (H319): Can cause serious damage if it comes into contact with the eyes.[1][7]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors are inhaled.[1][7]
Although its full toxicological profile has not been completely investigated, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8]
Table 1: Physicochemical Properties and Hazard Summary for this compound
| Property | Value | Source |
| CAS Number | 452-09-5 | [1][2][9] |
| Molecular Formula | C₇H₆ClFO | [1][2][9] |
| Molecular Weight | 160.57 g/mol | [2][9] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 160 °C (lit.) | [1][9] |
| Density | 1.294 g/mL at 25 °C (lit.) | [1][9] |
| Flash Point | 175 °F (79.4 °C) | [1][9] |
| Hazard Codes | H315, H319, H335 (Irritant) | [1][7] |
Q2: How should I classify waste containing this compound?
Any waste stream containing this compound must be classified as halogenated organic waste .[10] This classification is due to the presence of chlorine and fluorine atoms in its molecular structure.[3][10] This category includes other common laboratory solvents like dichloromethane, chloroform, and any organic compounds containing bromine, chlorine, fluorine, or iodine.[10]
Q3: Why is it critical to segregate halogenated from non-halogenated waste?
The segregation of halogenated and non-halogenated organic waste is one of the most critical steps in laboratory waste management for both environmental and economic reasons.
-
Disposal Method Causality: The two streams are treated via different disposal pathways. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[11] In contrast, halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HF).[11][12] Improper incineration can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[5][13]
-
Economic Impact: The cost of incinerating halogenated waste is significantly higher—often two to three times more—than the cost of disposing of non-halogenated waste.[4][11]
-
Cross-Contamination Rule: Even minute concentrations (as low as 1,000 ppm or 0.1%) of a halogenated compound will contaminate a non-halogenated waste stream.[11] This requires the entire mixture to be managed and disposed of as halogenated waste, dramatically increasing costs and environmental burden.[14]
Q4: What are the correct procedures for collecting and storing this waste in the lab?
Proper collection and storage are essential to prevent spills, vapor exposure, and reactions.
-
Container Selection: Use a designated, chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy.[3][4] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[3]
-
Vapor-Tight Seal: The container must be kept tightly closed at all times, except when actively adding waste, to prevent the release of hazardous vapors.[4][14]
-
Work Area: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3][15]
-
Storage Location: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][14] It should be stored in a designated satellite accumulation area (SAA) with secondary containment.[4]
Q5: How do I properly label a waste container for this compound?
Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[16][17][18]
Your label must include:
-
The words "Hazardous Waste ".[4]
-
A clear identification of the contents. List all chemical constituents by name, including "this compound" and any other solvents or reagents present, with their approximate percentages.[4]
-
The applicable hazard characteristics (e.g., Irritant, Toxic).[4]
-
The name and contact information of the generating researcher or lab.[4]
-
The date when waste was first added to the container (accumulation start date).
Q6: What are the approved final disposal methods for this type of waste?
The universally accepted and environmentally responsible method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[11]
This process must be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17][19] The incinerator must operate at temperatures typically between 800°C and 1500°C to ensure complete destruction of the organic molecule.[12] The system must also be equipped with advanced flue gas treatment technologies (e.g., quench zones and scrubbers) to capture and neutralize the hydrogen chloride and hydrogen fluoride gases generated during combustion.[12]
Under no circumstances should this waste be disposed of down the drain or allowed to evaporate in a fume hood. [3][14]
Troubleshooting Guide
Problem: I accidentally mixed a small amount of this compound waste with my non-halogenated solvent waste container.
Solution: Unfortunately, the entire container is now considered halogenated waste.[11][14]
-
Stop Adding Waste: Do not add any more non-halogenated waste to the container.
-
Re-label Immediately: Cross out the "Non-Halogenated" label and clearly re-label the container as "HALOGENATED ORGANIC WASTE ."
-
Update Contents List: Amend the list of constituents on the label to include "this compound" and estimate its percentage.
-
Inform EHS: Notify your institution's Environmental Health & Safety (EHS) department about the change.
Problem: What constitutes a "small" vs. "large" spill, and how do I respond to each?
A "small spill" is generally defined as an amount that can be cleaned up in under 10 minutes by trained laboratory personnel without posing a significant inhalation or fire hazard.[3] A "large spill" is any release that is beyond the capacity of the lab's personnel to safely manage.
Protocol for a Small Spill (<100 mL, contained in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing, at a minimum, a lab coat, chemical safety goggles, and double nitrile gloves.[3]
-
Containment: Place absorbent pads or inert material (like vermiculite or sand) over the spill, working from the outside in.[14]
-
Collection: Once absorbed, carefully scoop the material into a designated plastic bag or container.[14]
-
Label and Dispose: Seal the container, label it as "Spill Debris with this compound," and manage it as hazardous waste.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.
Protocol for a Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area. Activate the fire alarm if there is any risk of fire or significant vapor exposure.[14]
-
Isolate: Close the laboratory doors to contain the vapors.[14]
-
Call for Help: Contact your institution's emergency number (e.g., EHS, Campus Safety) immediately.[4] Provide the chemical name, quantity spilled, and location.
-
Do Not Re-enter: Await the arrival of the professional hazardous materials response team.
Problem: My waste container is showing signs of corrosion or is actively leaking.
Solution:
-
Don PPE: Immediately put on appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Secondary Containment: Place the leaking container into a larger, compatible container (an "overpack drum" or secondary containment bin).
-
Absorb Spillage: Use absorbent pads to clean up any material that has already leaked, and place the contaminated pads inside the overpack container.
-
Secure and Label: Seal the overpack container and attach a new hazardous waste label detailing the contents.
-
Request Pickup: Contact your EHS office immediately for an emergency waste pickup. Explain the situation clearly.
Visual Workflow: Waste Disposal Decision Pathway
This diagram illustrates the critical decision-making process for segregating and disposing of laboratory chemical waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Regulatory Overview
Q: What are the key EPA regulations I need to be aware of?
The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[16] RCRA establishes a "cradle-to-grave" management system for hazardous waste.[17]
Key requirements for researchers (waste generators) include:
-
Waste Determination: All generators are legally responsible for determining if their waste is hazardous.[17][20]
-
Generator Status: Your laboratory or institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[19] This status determines accumulation time limits and other specific rules.[20]
-
EPA Identification Number: SQGs and LQGs must obtain an EPA ID number before arranging for waste disposal.[20]
-
Manifest System: When waste is transported off-site, it must be accompanied by a hazardous waste manifest, which tracks the waste from your lab to its final disposal facility.[19]
-
Record Keeping: All records related to hazardous waste determination, generation, and disposal must be maintained for at least three years.[20]
It is crucial to follow your specific institution's waste management plan, which is designed to ensure compliance with all federal, state, and local regulations.[20]
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Dickhut, R. M., et al. (1994). Chloroaromatic formation in incineration processes. PubMed. Retrieved from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved from [Link]
-
Lee, W. S., et al. (2004). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Chemosphere. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Fluoroanisole. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]
-
Lin, C., et al. (1999, July 1). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
-
Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. (2021, January 15). CERES Research Repository. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Fluoroanisole, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Decarboxylative Halogenation of Organic Compounds. (2020, November 17). Chemical Reviews. Retrieved from [Link]
-
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Labeling Halogenated Hydrocarbon Solvent Containers. (n.d.). ASTM International. Retrieved from [Link]
-
Halogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Perspective on halogenated organic compounds. (2023, November 2). PubMed Central - NIH. Retrieved from [Link]
-
4-Chloroanisole | C7H7ClO | CID 12167. (n.d.). PubChem - NIH. Retrieved from [Link]
-
2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580. (n.d.). PubChem. Retrieved from [Link]
-
Halogenation | Organic Chemistry | Chemistry | FuseSchool. (2015, December 7). YouTube. Retrieved from [Link]
-
Neutralization Reactions. (2020, December 17). YouTube. Retrieved from [Link]
Sources
- 1. This compound | 452-09-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 7. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chembk.com [chembk.com]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. axonator.com [axonator.com]
- 17. epa.gov [epa.gov]
- 18. kelid1.ir [kelid1.ir]
- 19. epa.gov [epa.gov]
- 20. sustainable-markets.com [sustainable-markets.com]
Incompatible materials with 4-Chloro-2-fluoroanisole
Welcome to the Technical Support Center for 4-Chloro-2-fluoroanisole. This resource is designed to provide researchers, scientists, and drug development professionals with essential information to ensure the safe and effective handling of this compound in an experimental setting. Below you will find frequently asked questions and troubleshooting guides related to material incompatibility.
Frequently Asked Questions (FAQs)
Q1: What are the known incompatible materials with this compound?
Based on safety data, direct contact with unspecified "incompatible materials" should be avoided.[1] While a specific list of reactive partners is not provided, it is standard practice for halogenated aromatic compounds to treat strong oxidizing agents, strong acids, and strong bases as potentially incompatible. It is also advised to avoid contact with moisture.[1]
Q2: What are the signs of an incompatibility reaction?
An incompatibility reaction may manifest as an increase in temperature, a change in color, the evolution of gas (fumes), or the degradation of the material. As this compound is considered stable under normal conditions, any unexpected change in its appearance or the reaction mixture could indicate an incompatibility issue.[1]
Q3: What hazardous decomposition products can be formed when this compound is heated or reacts with incompatible materials?
In the event of a fire or thermal decomposition, this compound may emit corrosive fumes.[1] These could include hydrogen chloride and hydrogen fluoride gases, as well as carbon oxides, which are common decomposition products for similar halogenated organic molecules.
Q4: What are the recommended storage container materials for this compound?
For storage, it is recommended to use polyethylene or polypropylene containers.[1] It is crucial to ensure that containers are clearly labeled and free from leaks.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected color change or precipitate formation in a reaction. | Incompatibility with a reagent or solvent. | Immediately and safely stop the reaction. Do not attempt to neutralize in the reaction vessel. Consult the Safety Data Sheet for appropriate handling of the mixture. |
| Visible degradation or corrosion of a storage container. | The container material is incompatible with this compound. | Transfer the compound to a recommended container material such as polyethylene or polypropylene.[1] Dispose of the compromised container according to your institution's hazardous waste guidelines. |
| Evolution of fumes from the reaction or storage container. | A chemical reaction is occurring, possibly due to contact with an incompatible material or moisture. | Ensure adequate ventilation and use appropriate personal protective equipment. If safe to do so, move the container to a fume hood. Evaluate the potential incompatible materials that may have come into contact with the compound. |
Experimental Workflow: Material Compatibility Assessment
To mitigate risks associated with incompatible materials, a systematic approach to material selection is crucial. The following workflow provides a decision-making framework for assessing the compatibility of materials with this compound.
Caption: Decision workflow for assessing material compatibility with this compound.
Summary of Incompatible Materials
| Material Class | Potential Hazard | Recommended Precautions |
| Unspecified Incompatible Materials | The product is unstable in the presence of incompatible materials.[1] | Always consult the full Safety Data Sheet before use. When in doubt, perform a small-scale compatibility test under controlled conditions. |
| Moisture | Avoid contact with moisture.[1] | Handle and store in a dry environment. Use dry solvents and reagents. |
References
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-fluoroanisole and 2-Chloro-4-fluoroanisole in Nucleophilic Aromatic Substitution
Introduction
For researchers and professionals engaged in the intricate process of drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount. Halogenated anisoles are a critical class of intermediates, offering multiple points for synthetic modification. However, subtle changes in the substitution pattern of these molecules can lead to dramatic differences in their chemical reactivity. This guide provides an in-depth, objective comparison of two closely related isomers: 4-Chloro-2-fluoroanisole and 2-Chloro-4-fluoroanisole. Our focus will be a critical analysis of their reactivity profiles, specifically within the context of Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. By dissecting the underlying electronic and steric principles and proposing a clear experimental framework, this document aims to empower scientists to make more informed decisions in their synthetic design and process optimization.
The Theoretical Framework: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the strategic placement of electron-withdrawing groups can render the ring sufficiently electron-deficient (electrophilic) to react with nucleophiles. This transformation proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction is a two-step process, unlike the concerted Sₙ2 reaction.[1][2]
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the rate-determining step of the reaction. It temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.
The stability of the Meisenheimer complex is the single most critical factor governing the reaction rate. The more stable this intermediate, the lower the activation energy for the initial nucleophilic attack, and the faster the reaction proceeds.
Governing Principles of Reactivity
Electronic Effects: The reactivity of the aromatic ring in SNAr is dictated by the interplay of inductive and resonance effects of its substituents.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Halogens are highly electronegative and exert a strong -I effect, which pulls electron density from the ring, making it more electrophilic and stabilizing the negative charge of the Meisenheimer complex. The strength of this effect follows the order of electronegativity: F > Cl.[5][6]
-
Resonance Effect (+R): This involves the donation of electron density from lone pairs on the substituent into the π-system of the ring. While the methoxy group (-OCH₃) has a powerful +R effect that activates the ring for electrophilic substitution, this same effect can destabilize the negatively charged Meisenheimer complex in nucleophilic substitution if the charge delocalizes onto the carbon bearing the methoxy group.[7]
-
Stabilization of the Meisenheimer Complex: For the SNAr reaction to be efficient, electron-withdrawing groups must be positioned ortho or para to the leaving group. This placement allows the negative charge of the Meisenheimer intermediate to be delocalized via resonance onto the electron-withdrawing substituent, providing significant stabilization.[2][4]
Leaving Group Ability: A counterintuitive aspect of the SNAr reaction is the trend in leaving group ability. For halogens, the order is F > Cl > Br > I, the reverse of the trend seen in Sₙ2 reactions.[1] This is because the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the initial, rate-limiting nucleophilic attack.[1][3]
Head-to-Head Comparison: this compound vs. 2-Chloro-4-fluoroanisole
To predict the relative reactivity of these two isomers, we must analyze the stability of the Meisenheimer complex formed upon nucleophilic attack at each potential leaving group (F or Cl).
| Isomer | Structure |
| This compound | |
| 2-Chloro-4-fluoroanisole |
Structures sourced from PubChem.
Analysis of Potential Reaction Sites
Given that fluorine is a significantly better leaving group than chlorine in SNAr reactions, substitution is most likely to occur at the carbon bearing the fluorine atom in both isomers.[1] Let's analyze this primary reaction pathway.
-
For this compound: Nucleophilic attack occurs at the C2 position (ortho to the methoxy group). The methoxy group is bulky and can sterically hinder the approach of the nucleophile to this adjacent position.
-
For 2-Chloro-4-fluoroanisole: Nucleophilic attack occurs at the C4 position (para to the methoxy group). This position is sterically unencumbered, allowing for a more facile approach by the nucleophile.
In both isomers, the second halogen (chlorine) is positioned meta to the fluorine leaving group. Therefore, it does not provide direct resonance stabilization to the Meisenheimer complex. Its primary contribution is a generalized inductive withdrawal of electron density from the ring.
Reactivity Prediction
Based on the principles outlined, 2-Chloro-4-fluoroanisole is predicted to be the more reactive isomer in SNAr reactions.
The primary justification for this is steric hindrance . The ortho position in this compound is significantly more crowded due to the adjacent methoxy group compared to the relatively open para position in 2-Chloro-4-fluoroanisole. This steric impediment raises the activation energy for the rate-determining nucleophilic attack, slowing the reaction rate.
Experimental Design for Comparative Analysis
To empirically validate our prediction, a straightforward comparative kinetics experiment can be designed.
Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for this compound and 2-Chloro-4-fluoroanisole with a model nucleophile.
Methodology: The reaction of each isomer with piperidine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) provides a reliable system for comparison. The progress of the reaction can be monitored by quantifying the consumption of the starting material over time.
Caption: Experimental workflow for comparing isomer reactivity.
Detailed Protocol:
-
Preparation: In separate 25 mL flasks, prepare 0.1 M solutions of this compound and 2-Chloro-4-fluoroanisole in anhydrous DMSO. Prepare a 0.5 M solution of piperidine in anhydrous DMSO.
-
Reaction Setup: To two separate, identical temperature-controlled reaction vessels equipped with magnetic stirrers, add 10 mL of the respective chloro-fluoroanisole solution.
-
Initiation: Equilibrate the vessels at 100°C. To initiate the reaction, simultaneously add 2.2 mL of the piperidine solution (2.2 equivalents) to each vessel.
-
Monitoring: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Analysis: Immediately quench each aliquot in 1.0 mL of a mobile phase solvent (e.g., acetonitrile/water) and analyze by a calibrated HPLC or GC-MS method to determine the percentage of starting material remaining.
Anticipated Results
The experimental data is expected to confirm the theoretical prediction. A significantly faster rate of consumption of the starting material should be observed for 2-Chloro-4-fluoroanisole.
| Substrate | Predicted Outcome (at 8 hours) | Major Product |
| This compound | Low to moderate conversion (<30%) | 4-Chloro-2-(piperidin-1-yl)anisole |
| 2-Chloro-4-fluoroanisole | High conversion (>70%) | 2-Chloro-4-(piperidin-1-yl)anisole |
Mechanistic Visualization of the Favored Reaction
The SNAr mechanism for the more reactive isomer, 2-Chloro-4-fluoroanisole, highlights the key steps involved in the substitution.
Caption: SNAr mechanism for 2-Chloro-4-fluoroanisole.
Conclusion and Strategic Recommendations
For synthetic chemists and process development professionals, this has direct practical implications:
-
When designing a synthesis that requires an SNAr reaction, selecting 2-Chloro-4-fluoroanisole will likely lead to faster reaction times, milder required conditions (e.g., lower temperatures), and potentially higher yields.
-
The reduced reactivity of this compound might be advantageous in scenarios requiring regioselective chemistry where a different functional group on a more complex molecule is intended to react preferentially.
By understanding these nuances in reactivity, researchers can design more efficient, cost-effective, and robust synthetic routes, accelerating the journey from laboratory-scale discovery to large-scale production.
References
-
Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl? [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Online] Available at: [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Online] Available at: [Link]
-
PubMed Central (PMC). (2014). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Online] Available at: [Link]
-
Quora. (2018). What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively? [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online] Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Online] Available at: [Link]
-
Quora. (2017). Anisole is less reactive in electophillic substitution reaction than phenol? [Online] Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
A Comparative Guide to Nucleophilic Aromatic Substitution: 4-Chloro-2-fluoroanisole vs. 4-Fluoroanisole
Introduction: Strategic Selection in Aryl Ether Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of aryl ethers is a cornerstone of molecular construction. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for forging these critical C-O bonds. The reaction's efficiency, however, is exquisitely sensitive to the substitution pattern of the aromatic electrophile. This guide offers an in-depth comparison of two structurally related haloanisoles, 4-chloro-2-fluoroanisole and 4-fluoroanisole, in the context of SNAr reactions. We will dissect the electronic and structural factors that govern their reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide researchers in selecting the optimal substrate for their synthetic goals.
The Mechanistic Heart of SNAr: The Addition-Elimination Pathway
Unlike the familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions on aromatic rings do not proceed via backside attack or the formation of unstable aryl cations.[1] Instead, the reaction follows a two-step addition-elimination mechanism .[2][3]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step because it involves the temporary disruption of the ring's aromaticity.[4][5] This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, faster step where the leaving group is expelled.
The reaction's feasibility hinges on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the rate-determining step.[1][2][6]
A peculiar and defining feature of SNAr is the leaving group aptitude, which follows the order F > Cl ≈ Br > I .[1] This is the reverse of the trend seen in SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the transition state of the initial nucleophilic attack through its powerful inductive effect.[4][5]
Structural and Electronic Analysis of the Substrates
A direct comparison of this compound and 4-fluoroanisole reveals a critical difference in their substitution patterns that profoundly impacts their reactivity.
-
4-Fluoroanisole: This molecule possesses a methoxy group (-OCH₃), which is an electron-donating group (EDG) through resonance, and a fluorine atom, the leaving group. The methoxy group's electron-donating nature deactivates the ring towards nucleophilic attack, making 4-fluoroanisole generally unreactive in SNAr reactions unless harsh conditions or very strong nucleophiles are used.[7]
-
This compound: In this substrate, the leaving group is a chlorine atom at the C4 position. Crucially, it features an additional fluorine atom at the C2 (ortho) position. While fluorine is also an ortho, para-director in electrophilic substitution, its dominant effect in SNAr is its strong inductive electron withdrawal. This ortho-fluorine acts as a powerful activating group, significantly increasing the electrophilicity of the aromatic ring.
The core of our comparison lies in the interplay between two competing factors:
-
Ring Activation: The activating effect of the ortho-fluorine in this compound.
-
Leaving Group Ability: The inherently better leaving group potential of fluorine (in 4-fluoroanisole) versus chlorine (in this compound).
As we will demonstrate, the stabilization of the Meisenheimer complex by the activating group is the dominant factor governing the overall reaction rate.
Dissecting Reactivity: The Decisive Role of the Meisenheimer Complex
The relative reaction rates can be predicted by examining the stability of the respective Meisenheimer complex intermediates.
dot
Caption: Comparative stability of Meisenheimer intermediates.
For 4-fluoroanisole, the negative charge in the intermediate is destabilized by the electron-donating methoxy group, leading to a high-energy intermediate and a slow reaction.
Conversely, for this compound, the intermediate benefits from the powerful inductive electron withdrawal of the ortho-fluorine atom. This fluorine is perfectly positioned to stabilize the buildup of negative charge on the adjacent carbon (C1), significantly lowering the energy of the transition state for the rate-determining nucleophilic attack. This strong stabilization far outweighs the deactivating effect of the methoxy group and the slightly less favorable leaving group ability of chlorine compared to fluorine.
Therefore, a clear kinetic prediction emerges: This compound will undergo nucleophilic substitution significantly faster than 4-fluoroanisole.
Quantitative Comparison and Experimental Data
Below is a table summarizing the predicted relative performance based on mechanistic principles.
| Feature | 4-Fluoroanisole | This compound | Rationale |
| Ring Activation | Deactivated | Activated | The ortho-fluorine in this compound acts as a strong inductively electron-withdrawing group, stabilizing the anionic intermediate.[2][6] |
| Leaving Group | Fluorine (Better) | Chlorine (Poorer) | In SNAr, fluorine is typically a better leaving group than chlorine due to its high electronegativity.[1][4] |
| Predicted Rate | Very Slow | Fast | The strong ring activation in this compound is the dominant factor, overwhelming the slightly poorer leaving group ability. |
| Typical Conditions | Harsh (high temp, strong base) | Mild to Moderate | The activated ring requires less forcing conditions to achieve substitution. |
Experimental Protocol: A Comparative Rate Study
To empirically validate the predicted reactivity, the following comparative experiment can be performed. The protocol is designed to be a self-validating system by ensuring identical conditions for both substrates.
dot
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 4-Chloro-2-fluoroanisole: A Guide for Researchers
Introduction
4-Chloro-2-fluoroanisole is a valuable substituted aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important building block for introducing the 4-chloro-2-fluorophenyl moiety into more complex molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Williamson ether synthesis starting from 4-chloro-2-fluorophenol and the electrophilic chlorination of 2-fluoroanisole. This analysis is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Williamson Ether Synthesis of 4-Chloro-2-fluorophenol
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, including anisole derivatives. This route involves the O-methylation of 4-chloro-2-fluorophenol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the methylating agent.
Mechanistic Rationale
The first step is the deprotonation of the weakly acidic phenolic hydroxyl group of 4-chloro-2-fluorophenol by a base, typically a carbonate or hydroxide, to form the more nucleophilic phenoxide anion. This anion then attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate or methyl iodide, displacing a leaving group (sulfate or iodide, respectively) and forming the desired ether product. The choice of base and methylating agent can influence the reaction rate, yield, and overall cost-effectiveness. Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity, though it is highly toxic and requires careful handling.[1][2] Methyl iodide is a common laboratory-scale reagent.[3]
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Methylation with Dimethyl Sulfate
The following protocol is a representative procedure for the methylation of a phenol using dimethyl sulfate and sodium hydroxide.[2]
Materials:
-
4-Chloro-2-fluorophenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-fluorophenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Route 2: Electrophilic Chlorination of 2-Fluoroanisole
This route involves the direct introduction of a chlorine atom onto the aromatic ring of 2-fluoroanisole via an electrophilic aromatic substitution (EAS) reaction. The success of this method hinges on the regioselectivity of the chlorination, which is governed by the directing effects of the existing methoxy (-OCH₃) and fluorine (-F) substituents.
Mechanistic Rationale and Regioselectivity
Both the methoxy and fluorine groups are ortho, para-directors in electrophilic aromatic substitution.[4][5] The methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance. The fluorine atom, while also a resonance donor, is an inductively withdrawing and thus deactivating group overall.
In 2-fluoroanisole, the methoxy group is the more powerful activating and directing group.[6] Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is sterically unhindered and electronically activated, making it the most probable site for chlorination. The ortho position (C6) is also activated but may experience some steric hindrance from the adjacent methoxy group. The other ortho position (C2) is already substituted with fluorine. The positions meta to the methoxy group (C3 and C5) are less favored. Therefore, the chlorination of 2-fluoroanisole is expected to yield primarily this compound.
Common chlorinating agents for this type of reaction include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[7][8] The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 4-chloro isomer.
Caption: Electrophilic chlorination of 2-Fluoroanisole.
Experimental Protocol: Chlorination with Sulfuryl Chloride
The following is a general procedure for the chlorination of an activated aromatic compound using sulfuryl chloride.
Materials:
-
2-Fluoroanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
A suitable inert solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroanisole (1 equivalent) in a dry, inert solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Electrophilic Chlorination |
| Starting Material | 4-Chloro-2-fluorophenol | 2-Fluoroanisole |
| Key Reagents | Base (NaOH, K₂CO₃), Methylating Agent ((CH₃)₂SO₄, CH₃I) | Chlorinating Agent (SO₂Cl₂, NCS) |
| Reaction Type | SN2 | Electrophilic Aromatic Substitution |
| Regioselectivity | Inherently selective to the hydroxyl group. | Dependent on directing group effects; potential for isomeric byproducts. |
| Potential Byproducts | Unreacted starting material, over-methylation (if applicable). | Isomeric chloro-2-fluoroanisoles (e.g., 6-chloro isomer), di-chlorinated products. |
| Safety Considerations | Dimethyl sulfate and methyl iodide are toxic and carcinogenic.[1][3] | Sulfuryl chloride is corrosive and reacts violently with water.[7] |
| Scalability | Generally scalable and widely used in industry. | Scalable, but control of regioselectivity can be challenging on a large scale. |
Conclusion
Both the Williamson ether synthesis of 4-chloro-2-fluorophenol and the electrophilic chlorination of 2-fluoroanisole represent viable synthetic routes to this compound.
The Williamson ether synthesis offers the significant advantage of being highly regioselective, as the reaction occurs specifically at the hydroxyl group of the starting phenol. This leads to a cleaner reaction profile with fewer isomeric byproducts, simplifying purification. The availability and cost of 4-chloro-2-fluorophenol would be a key consideration for this route.
The electrophilic chlorination of 2-fluoroanisole is a more direct approach in terms of bond formation. However, its success is contingent upon achieving high regioselectivity for the desired 4-chloro isomer. While the directing effects of the methoxy group strongly favor this outcome, the formation of other isomers is a possibility that may necessitate more rigorous purification steps. The cost and availability of 2-fluoroanisole would also be a determining factor.
Ultimately, the choice between these two synthetic routes will depend on a variety of factors including the cost and availability of starting materials, the desired purity of the final product, the scale of the synthesis, and the safety infrastructure available. For laboratory-scale synthesis where high purity is paramount, the Williamson ether synthesis may be the preferred method due to its inherent regioselectivity. For larger-scale industrial production, a thorough cost-benefit analysis of both routes, including starting material costs, reagent handling, and purification requirements, would be necessary.
References
-
Guidechem. How to Prepare 4-Fluoroanisole Efficiently? - FAQ.
-
PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline.
-
Benchchem. Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
csbsju.edu. Directing Effects in SE Ar.
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!
-
Benchchem. A Comparative Benchmarking of 4-Fluoroanisole Synthesis Methods.
-
Organic Syntheses. Anisole.
-
Google Patents. Method for preparing p-fluoro anisole.
-
csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
-
Organic Syntheses. 4-OXO-1-(PHENYLSULFONYL)-CIS-BICYCLO[4.3.0]NON-2-ENE.
-
ResearchGate. A novel synthetic method of 4-chloro-1, 2-bimethyl-benzene by high selective chlorination reaction.
-
Organic Syntheses. (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while.
-
ResearchGate. ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.
-
ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
-
Organic Syntheses. PREPARATION OF (S)-2-FLUORO-1-PHENYLETHANOL.
-
ResearchGate. Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2-Alkanones with Sulfuryl Chloride. Synthesis of 3,3-Dichloro- and 1,1,3,3-Tetrachloro-4-Methyl-2-Pentanone.
-
Google Patents. Chlorination with sulfuryl chloride.
-
ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine.
-
PubMed. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.
-
ChemicalBook. This compound synthesis.
-
International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
-
ResearchGate. What are the ideal conditions for methylation the 3-methoxy-4hydroxy-acetophenone by using potassium carbonate and methyl iodide?
-
ResearchGate. (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis.
Sources
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
Differences in physical properties between 4-Chloro-2-fluoroanisole and 4-Chloroanisole
An In-Depth Comparative Guide to the Physical Properties of 4-Chloro-2-fluoroanisole and 4-Chloroanisole
For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's physical properties is paramount. These characteristics dictate everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed comparison of the physical properties of this compound and its structural analog, 4-Chloroanisole. By examining their differences, we can illuminate the profound impact of subtle structural modifications—specifically, the addition of an ortho-fluorine atom—on key physicochemical parameters.
Molecular Structure: The Foundation of Physicochemical Behavior
The starting point for our comparison is the molecular structure. Both compounds are derivatives of anisole, featuring a methoxy group (–OCH₃) and a chlorine atom in the para position (position 4) on the benzene ring. The key distinction lies in the presence of a fluorine atom at the ortho position (position 2) in this compound.
Caption: Molecular structures of 4-Chloroanisole and this compound.
This seemingly minor addition of a fluorine atom introduces significant electronic and steric changes:
-
Increased Molecular Weight and Polarity: Fluorine is the most electronegative element. Its inclusion increases the molecule's overall molecular weight and introduces a stronger dipole moment, which influences intermolecular forces.
-
Intramolecular Interactions: The ortho-positioning of the fluorine atom relative to the methoxy group allows for potential intramolecular dipole-dipole interactions. This can affect the conformation of the methoxy group and the overall shape and electronic distribution of the molecule.
-
Steric Effects: The presence of the fluorine atom introduces steric hindrance around the methoxy group, which can influence how the molecule packs in a solid lattice or interacts with solvent molecules.
Comparative Analysis of Physical Properties
The structural differences manifest directly in the macroscopic physical properties of these compounds. The following table summarizes key data gathered from various chemical suppliers and databases.
| Physical Property | 4-Chloroanisole | This compound |
| Molecular Formula | C₇H₇ClO[1][2][3] | C₇H₆ClFO[4] |
| Molecular Weight | 142.58 g/mol [1][2] | 160.57 g/mol [4] |
| Appearance | Colorless to yellow liquid[1][5][6] | Colorless to light yellow liquid[4] |
| Boiling Point | 198-202 °C[2][3][5][6] | 160 °C[4] |
| Melting Point | -18 °C[2][3][6][7] | Not available |
| Density | 1.164 g/mL at 25 °C[2][3][6] | 1.294 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.535[2][3] | 1.518[4] |
| Flash Point | ~78 °C[5] | ~79.4 °C (175 °F)[4] |
| Water Solubility | Immiscible[3][7] | Not specified, presumed immiscible |
Analysis of Key Differences
-
Boiling Point: A striking difference is observed in the boiling points. Contrary to what might be expected from its higher molecular weight, This compound has a significantly lower boiling point (160 °C) than 4-Chloroanisole (198-202 °C) [2][3][4][5][6]. This suggests that the intramolecular forces in this compound may reduce the extent of intermolecular attractions. The ortho-fluoro group can create a more compact structure and potentially shield the methoxy group, leading to weaker overall van der Waals forces between molecules compared to the more linear 4-Chloroanisole.
-
Density: The density of This compound (1.294 g/mL) is considerably higher than that of 4-Chloroanisole (1.164 g/mL) [2][3][4][6]. This is consistent with the addition of a fluorine atom, which has a higher atomic mass than the hydrogen atom it replaces, packed into a similar molecular volume. This results in a greater mass per unit volume.
-
Refractive Index: The refractive index of this compound (1.518) is lower than that of 4-Chloroanisole (1.535)[2][3][4]. The refractive index is related to how light propagates through the substance, which is influenced by the electronic polarizability of the molecule. The high electronegativity of the fluorine atom can contract the electron cloud of the molecule, reducing its polarizability and thus lowering the refractive index.
Experimental Protocols for Physical Property Determination
To ensure the reliability and reproducibility of these physical property measurements, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.
Melting Point Determination (Capillary Method)
The melting point provides information on the purity of a solid compound. A pure substance typically has a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[8]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the material to a height of 2-4 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]
-
Heating:
-
For an unknown substance, perform a rapid initial heating (10-20 °C/minute) to find an approximate melting range.[9]
-
Allow the apparatus to cool, then perform a second, careful determination with a new sample, heating at a slow rate (1-2 °C/minute) near the expected melting point.
-
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-Reflux Method)
For liquid samples, the boiling point is a key identifying characteristic. The micro-reflux method is suitable for small sample volumes.[10]
Methodology:
-
Apparatus Setup: Add approximately 0.5 mL of the liquid sample and a small magnetic stir bar to a test tube. Clamp the test tube in a heating block on a hot plate stirrer.
-
Thermometer Placement: Position a thermometer so that its bulb is about 1 cm above the surface of the liquid.
-
Heating and Reflux: Turn on the stirrer and begin heating the block. Observe the sample until it boils and a ring of condensing vapor (reflux ring) becomes stable on the walls of the test tube.
-
Measurement: Adjust the thermometer's position so the bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.[10]
Sources
- 1. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroanisole 99 623-12-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 4-Chloroanisole - Safety Data Sheet [chemicalbook.com]
- 7. 4-Chloroanisole(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. westlab.com [westlab.com]
- 9. southalabama.edu [southalabama.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-2-fluoroanisole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies for 4-Chloro-2-fluoroanisole and its structural analogs. We will delve into the immunological principles, compare state-of-the-art analytical methods, and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.
The Imperative of Specificity: Why Cross-Reactivity Matters
This compound is a substituted aromatic compound, a structural motif found in various pharmaceuticals, agrochemicals, and industrial chemicals. When developing immunoassays for such small molecules (haptens), the ultimate goal is to generate antibodies that bind with high affinity and specificity to the target analyte.
However, the immune system may produce antibodies that also recognize and bind to structurally similar molecules—in this case, derivatives of this compound. This phenomenon, known as cross-reactivity, can have significant consequences:
-
In Drug Development: Unintended binding of a therapeutic antibody to off-target molecules can cause adverse effects and toxicity.
-
In Environmental Monitoring: It can result in the overestimation of a specific pollutant's concentration, leading to flawed risk assessments.
Therefore, rigorously characterizing the cross-reactivity profile of an antibody is a critical validation step to ensure an assay is fit for its intended purpose[1][2][3].
The Hapten-Carrier Principle: Eliciting an Immune Response
Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[][5][6]. This hapten-carrier conjugate is then used to immunize an animal, stimulating B cells to produce antibodies against the hapten.
The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that profoundly influence the specificity of the resulting antibodies[7][8]. A linker arm is often used to distance the hapten from the carrier protein, making it more accessible to the immune system.
Caption: Principle of hapten-carrier conjugate formation for antibody production.
A Comparative Guide to Cross-Reactivity Assessment Methods
Several analytical techniques can be employed to determine the cross-reactivity of an antibody. The choice of method depends on factors such as the required sensitivity, throughput, and the type of data needed (endpoint vs. real-time kinetics). The two most common and powerful techniques are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Signal is inversely proportional to the concentration of free analyte in a sample competing with a labeled antigen for a limited number of antibody binding sites.[9][10] | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[11] |
| Format | Microplate-based, endpoint measurement. | Label-free, real-time measurement.[12][11] |
| Data Output | IC50 values (concentration causing 50% inhibition). | Association rate (ka), Dissociation rate (kd), Affinity (KD).[13] |
| Throughput | High (96/384-well plates). | Moderate to High (depends on the instrument). |
| Sensitivity | High (can be enhanced with different substrates).[14] | Very high, excellent for detecting weak interactions.[15] |
| Advantages | Cost-effective, widely available, suitable for high-throughput screening.[16] | Provides detailed kinetic information (on/off rates), label-free, lower sample consumption.[17] |
| Limitations | Indirect measurement, susceptible to matrix effects. | Higher initial instrument cost, can be sensitive to buffer composition and non-specific binding. |
Field-Proven Protocol: Cross-Reactivity Determination by Competitive ELISA
This protocol provides a robust framework for assessing the cross-reactivity of potential cross-reactants against the target analyte, this compound. The principle relies on the competition between the free analyte (either the target or a derivative) and a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites coated on a microplate.
Experimental Workflow
Caption: Step-by-step workflow for a competitive ELISA experiment.
Step-by-Step Methodology
Reagents & Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1% BSA.
-
Assay Buffer: PBST with 0.1% BSA.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
Procedure:
-
Antibody Coating: Dilute the anti-4-Chloro-2-fluoroanisole antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Causality Insight: Overnight incubation at 4°C allows for stable, passive adsorption of the antibody to the polystyrene plate surface.
-
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Causality Insight: The blocking step is critical to prevent non-specific binding of subsequent reagents to the plate, which would otherwise cause high background signal.[18]
-
-
Standard & Sample Preparation:
-
Prepare a serial dilution of the this compound standard in Assay Buffer.
-
Prepare serial dilutions for each potential cross-reactant (derivative) in Assay Buffer.
-
Prepare an optimal concentration of the enzyme-labeled antigen conjugate in Assay Buffer.
-
-
Competitive Reaction: Wash the plate 3 times. Add 50 µL of standard or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the enzyme-labeled antigen conjugate to all wells. Incubate for 1-2 hours at RT.
-
Detection: Wash the plate 5 times with Wash Buffer. Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[19]
Data Analysis and Interpretation
The data is analyzed by plotting the OD values against the logarithm of the analyte concentration. A sigmoidal dose-response curve is generated for the target analyte and each derivative.
-
Determine the IC50: The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal. This value is a measure of the assay's sensitivity for that specific compound.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a derivative is calculated relative to the target analyte using the following formula:
%CR = (IC50 of this compound / IC50 of Derivative) x 100
A higher %CR value indicates a greater degree of cross-reactivity.[20]
Hypothetical Data Presentation
The following table presents a hypothetical cross-reactivity analysis for an antibody developed against this compound.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | Cl-Ar-OCH₃ (F at ortho) | 10.5 | 100% |
| Derivative A: 2,4-Dichloroanisole | Cl-Ar-OCH₃ (Cl at ortho) | 25.2 | 41.7% |
| Derivative B: 4-Chloroanisole | Cl-Ar-OCH₃ | 150.8 | 7.0% |
| Derivative C: 2-Fluoroanisole | F-Ar-OCH₃ | 985.1 | 1.1% |
| Derivative D: Anisole | Ar-OCH₃ | > 10,000 | < 0.1% |
Interpretation:
-
The antibody shows significant cross-reactivity with Derivative A, where the ortho-fluorine is replaced by a chlorine. This is expected, as chlorine is also a halogen and maintains a similar size and electronic effect.
-
The removal of the ortho-fluorine (Derivative B) or the para-chlorine (Derivative C) dramatically reduces binding, indicating these groups are critical for antibody recognition.
-
The complete absence of halogens (Derivative D) results in negligible cross-reactivity, confirming the antibody's specificity for the haloanisole structure.
Conclusion and Best Practices
Thorough cross-reactivity testing is a non-negotiable component of immunoassay validation. It provides essential data on the specificity of the assay and its suitability for the intended application. The competitive ELISA format offers a robust, high-throughput method for screening a wide range of potential cross-reactants. For a deeper understanding of the binding dynamics, SPR provides invaluable real-time kinetic data. By combining these powerful techniques with a logical, structured approach to data analysis, researchers can develop highly specific and reliable immunoassays for this compound and other critical small molecules.
References
-
Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Taylor & Francis Online. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
-
Drug Target Review. (2018). Immunoassay developed to detect small molecules. [Link]
-
Taylor & Francis Online. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
-
PubMed. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]
-
Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Wikipedia. Hapten. [Link]
-
PubMed Central. (2015). A Practical Guide to Immunoassay Method Validation. [Link]
-
ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]
-
ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
ACS Publications. (2002). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link]
-
PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]
-
Bio-Rad. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
-
Semantic Scholar. (2015). A Practical Guide to Immunoassay Method Validation. [Link]
-
ResearchGate. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA | Request PDF. [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. [Link]
-
St John's Laboratory. Competitive ELISA protocol. [Link]
-
Microbe Notes. (2010). Competitive ELISA Protocol and Animation. [Link]
Sources
- 1. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. microbenotes.com [microbenotes.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mobt3ath.com [mobt3ath.com]
- 17. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Chloro-2-fluoroanisole: A Comparative Performance Benchmark
Abstract
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the success of a synthetic campaign. 4-Chloro-2-fluoroanisole, a halogenated aromatic ether, presents a unique combination of reactive sites that can be strategically exploited. This guide provides a comprehensive performance benchmark of this compound, objectively comparing its reactivity against key alternatives in pivotal organic transformations. We will delve into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, supported by quantitative data and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Strategic Value of this compound
This compound (CAS: 452-09-5) is a substituted anisole derivative featuring two distinct halogen atoms—fluorine and chlorine—at the ortho and para positions relative to the methoxy group, respectively. This substitution pattern is not a random assortment of functionalities; it is a carefully orchestrated arrangement that offers chemists a powerful tool for selective synthesis. The methoxy group is a moderate electron-donating group, while the halogens are electron-withdrawing via induction and weakly donating via resonance. This electronic interplay, combined with the differential reactivity of the C-F and C-Cl bonds, makes this compound a highly versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClFO |
| Molar Mass | 160.57 g/mol [2] |
| Boiling Point | 160 °C (lit.)[2] |
| Density | 1.294 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.518 (lit.)[2] |
The Dichotomy of Halogen Reactivity: A Comparative Analysis
The synthetic utility of this compound hinges on the ability to selectively functionalize either the C-Cl or the C-F bond. The choice of reaction class dictates which halogen will participate, a crucial concept for synthetic design. We will benchmark its performance in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds.[3] Their efficiency is critically dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step. The reactivity is governed by the carbon-halogen (C-X) bond dissociation energy, following the general trend: I > Br > Cl >> F .[4][5][6]
This trend signifies that the C-Cl bond in this compound is the primary reactive site for cross-coupling, while the C-F bond is largely inert under standard conditions.[5] This provides a predictable handle for selective functionalization.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[7] While iodo- and bromoarenes are more reactive, advancements in ligand design have made the coupling of chloroarenes routine, though often requiring more robust catalytic systems.[4][8]
Performance Comparison: this compound behaves similarly to other aryl chlorides like 4-chloroanisole. The presence of the ortho-fluoro group can have a modest electronic effect but does not fundamentally alter the reactivity hierarchy. The key takeaway is the need for a potent catalyst system, typically employing bulky, electron-rich phosphine ligands.
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Dioxane, 80 °C | ~95% | [9][10][11] |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >95% | General Knowledge |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, RT | >95% | General Knowledge |
This table illustrates the general principle that while high yields can be achieved with aryl chlorides, they often necessitate stronger catalyst systems and/or harsher conditions compared to their bromo and iodo counterparts.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for aryl chlorides.[8]
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 3.3 mol%), and the arylboronic acid (1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and a base such as K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Heat the mixture at 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This reaction is a powerful method for synthesizing aryl amines.[12][13] Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount, and chloroarenes require specialized, sterically hindered phosphine ligands to achieve efficient coupling.[14][15] The C-Cl bond of this compound is the exclusive site of reaction.
Performance Insights: The amination of aryl chlorides is well-established.[14] A typical catalyst system involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky phosphine ligand (e.g., tBu₃P, BINAP, or DPPF), with a strong base like sodium tert-butoxide (NaOtBu).[12] The reaction proceeds efficiently at the chloro-position, leaving the fluoro-substituent untouched.
// Define Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="this compound\n(Ar-Cl)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="L₂Pd(II)(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R₂NH", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., NaOtBu)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_complex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Amido_complex [label="+ Amine, Base\n- Base-H⁺, Cl⁻"]; Amine -> PdII_complex [style=invis]; Base -> PdII_complex [style=invis]; Amido_complex -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [label=""]; }
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Strategic Selection: this compound vs. Alternatives
The choice of building block is dictated by the desired transformation and the required selectivity.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.):
-
This compound: Choose this when you need to functionalize the position para to the methoxy group and retain the fluorine atom for subsequent transformations or for its electronic properties in the final molecule. Be prepared to use modern, robust catalyst systems.
-
Alternatives (e.g., 4-Bromo-2-fluoroanisole): A bromo-analogue would be more reactive, allowing for milder reaction conditions, lower catalyst loadings, and potentially shorter reaction times. This is advantageous if the cost and availability are comparable.
-
4-Chloroanisole: If the ortho-fluorine is not required, this simpler building block is more cost-effective and its reactivity in cross-coupling is well-documented. [9][10]
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
This compound: This substrate is ideal if the synthetic route requires displacement of the fluorine atom while preserving the chlorine. The ring must be sufficiently activated by strong electron-withdrawing groups for this to be efficient.
-
Alternatives (e.g., 2,4-Difluoroanisole): This would be a more reactive substrate for SNAr at both positions, with potential for regioselectivity challenges unless one position is significantly more activated than the other.
-
dot
Caption: Decision workflow for using this compound.
Conclusion
This compound is more than a simple haloaromatic; it is a sophisticated building block that offers orthogonal reactivity based on the choice of chemical transformation. Its C-Cl bond is selectively addressed in palladium-catalyzed cross-coupling reactions, a domain where it performs as a typical, albeit moderately reactive, aryl chloride. Conversely, its C-F bond is the preferred site for nucleophilic aromatic substitution, provided the aromatic ring is sufficiently activated. This predictable dichotomy allows for precise and strategic bond construction, making this compound a valuable asset in the design and execution of complex synthetic routes in pharmaceutical and materials science research. Understanding these comparative performance characteristics is key to unlocking its full potential.
References
-
PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available at: [Link]
- Google Patents. WO 99/19275.
-
ChemBK. This compound. Available at: [Link]
-
Mol-Instincts. What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis? Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Journal of the Chemical Society, Chemical Communications. (1995). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Available at: [Link]
-
Pharmd Guru. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Journal of the Indian Chemical Society. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jk-sci.com [jk-sci.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Application of 4-Chloro-2-fluoroanisole in Complex Molecule Synthesis: A Comparative Guide
Introduction: In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the vast array of available synthons, halogenated aromatic compounds play a pivotal role as versatile intermediates. This guide provides an in-depth technical review of the applications of 4-Chloro-2-fluoroanisole, a strategically substituted aromatic ether, in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Through a comparative analysis with viable alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.
Core Attributes of this compound: A Trifecta of Reactivity
The synthetic utility of this compound stems from the unique interplay of its three key structural features: the methoxy group, the fluorine atom, and the chlorine atom. This combination imparts a nuanced reactivity profile that can be selectively harnessed for various transformations. The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The halogen atoms, while deactivating the ring through their inductive effect, also act as versatile handles for cross-coupling and nucleophilic substitution reactions.
The presence of both fluorine and chlorine offers differential reactivity. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the chlorine atom the more likely leaving group in palladium-catalyzed cross-coupling reactions. Conversely, the high electronegativity of the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making the chlorine at the para position a suitable leaving group. This differential reactivity is a key theme that will be explored throughout this guide.
Applications in Agrochemical Synthesis: A Workhorse for Crop Protection
This compound and its derivatives have proven to be indispensable intermediates in the synthesis of several commercially successful agrochemicals. The specific substitution pattern of this molecule provides a scaffold that is readily elaborated into complex fungicidal and herbicidal structures.
Case Study: The Synthesis of Boscalid
Boscalid, a broad-spectrum fungicide developed by BASF, is a prime example of the strategic use of a this compound-related precursor.[1][2] The synthesis of Boscalid typically involves a key Suzuki-Miyaura coupling reaction to form the biphenyl core. While the direct precursor to the biphenyl intermediate in some routes is 2-chloro-1-nitrobenzene, the underlying principle of palladium-catalyzed C-C bond formation with a chlorinated aromatic is central.[2][3] A common synthetic route to the key aminobiphenyl intermediate for Boscalid involves the Suzuki coupling of 2-chloro-1-nitrobenzene with 4-chlorophenylboronic acid, followed by reduction of the nitro group.[1]
Case Study: The Synthesis of Picoxystrobin
Picoxystrobin is another prominent fungicide whose synthesis can conceptually involve intermediates derived from substituted anisoles. The industrial synthesis involves the preparation of a key methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate intermediate.[4] While not directly starting from this compound, the synthesis highlights the importance of substituted phenyl ethers in constructing the core of modern agrochemicals.
Applications in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules
The unique electronic properties imparted by the chloro and fluoro substituents make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of antibacterial and anticancer agents.[5] The strategic placement of these halogens can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, derivatives of 4-chloro-2-fluoroaniline, which can be synthesized from related precursors, are used to create targeted therapies.[5]
Comparative Performance Analysis: this compound vs. Alternatives
The decision to use this compound in a synthetic route is often made after careful consideration of its reactivity and cost-effectiveness compared to other commercially available building blocks. Here, we compare its performance in key chemical transformations against relevant alternatives like 4-fluoroanisole and 4-chloroanisole.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration, the activating effect of the methoxy group dominates. However, the deactivating inductive effect of the halogens plays a significant role. A comparative study of the nitration of 4-fluoroanisole and 4-chloroanisole in sulfuric acid revealed that 4-fluoroanisole is more reactive.[6] The second-order rate constant for the nitration of 4-fluoroanisole is approximately 5.6 times greater than that of 4-chloroanisole under the same conditions.[6] This suggests that for electrophilic substitutions on this compound, the fluorine atom's stronger resonance effect outweighs its inductive effect, leading to a more activated ring compared to a dichlorinated analogue.
| Reaction Type | Substrate | Relative Rate/Yield | Rationale |
| Electrophilic Aromatic Substitution (Nitration) | 4-Fluoroanisole | Higher Reactivity (5.6x faster than 4-chloroanisole)[6] | The stronger resonance effect of fluorine outweighs its stronger inductive effect, leading to a less deactivated ring.[6] |
| 4-Chloroanisole | Lower Reactivity | The weaker resonance effect of chlorine compared to fluorine results in a more deactivated ring. |
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, where the halogen acts as a leaving group, the high electronegativity of fluorine in 4-fluoroanisole strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Experimental data from the N-arylation of indole with 4-haloanisoles shows that 4-fluoroanisole gives a significantly higher yield (85%) compared to 4-chloroanisole (25%) under the same conditions.[6] This indicates that in this compound, the fluorine atom at position 2 would strongly activate the ring towards nucleophilic attack, potentially facilitating the displacement of the chlorine atom at position 4.
| Reaction Type | Substrate | Yield (N-arylation of indole) | Rationale |
| Nucleophilic Aromatic Substitution | 4-Fluoroanisole | 85%[6] | The strong inductive effect of fluorine activates the ring for nucleophilic attack.[6] |
| 4-Chloroanisole | 25%[6] | Chlorine is less activating towards nucleophilic attack compared to fluorine. |
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the strength of the carbon-halogen bond is a critical factor. The reactivity of aryl halides generally follows the trend I > Br > Cl >> F. Consequently, 4-chloroanisole is a superior substrate to 4-fluoroanisole in these reactions due to the lower C-Cl bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[6] For this compound, the C-Cl bond is expected to be the reactive site in palladium-catalyzed couplings, making it a more viable substrate than a difluoro analogue but potentially less reactive than a corresponding bromo- or iodo-substituted anisole.
| Reaction Type | Substrate | Reactivity | Rationale |
| Palladium-Catalyzed Cross-Coupling | 4-Chloroanisole | Good | The C-Cl bond is readily cleaved by modern palladium catalysts.[6] |
| 4-Fluoroanisole | Poor | The C-F bond is very strong, making oxidative addition difficult.[6] |
Experimental Protocols
To provide practical guidance, this section outlines detailed, step-by-step methodologies for key reactions involving chloro-fluoro-substituted aromatic compounds.
Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Fluoroaniline Derivative
This protocol is adapted from established methods for the coupling of electron-deficient aryl chlorides and serves as a representative procedure for the Suzuki-Miyaura coupling of an aniline derivative that could be prepared from this compound.[7]
Materials and Reagents:
-
3-Chloro-4-fluoroaniline (or a similar this compound derivative)
-
Arylboronic acid
-
Palladium source (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Degassed solvent (e.g., 1,4-dioxane/water)
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloro-fluoroaniline derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (1-3 mol%) and the phosphine ligand (2-6 mol%) and add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride, which can be applied to this compound.[8]
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)2])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Toluene (degassed)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (1.5 mol%), the phosphine ligand (3.0 mol%), the base (2.0 equiv.), and degassed toluene. Stir at room temperature for 5 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.5 equiv.) to the flask.
-
Reaction: Heat the resulting mixture to reflux and stir for 6 hours, or until the reaction is complete as monitored by GC or TLC.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Conclusion: A Versatile and Strategic Building Block
This compound emerges as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The comparative analysis with related haloanisoles highlights the nuanced reactivity imparted by the combination of the methoxy, fluoro, and chloro groups, enabling chemists to strategically design synthetic routes. The provided experimental protocols offer a practical starting point for the application of this synthon in the synthesis of agrochemicals, pharmaceuticals, and other high-value chemical entities. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
- 1. Boscalid - Wikipedia [en.wikipedia.org]
- 2. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chloro-2-fluoroanisole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-2-fluoroanisole
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just superior chemical products, but also the critical knowledge to handle them safely and responsibly. The proper disposal of a chemical is as crucial as its application. This guide provides a comprehensive, technically-grounded protocol for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. This compound is a halogenated aromatic ether, and its handling requires stringent adherence to safety protocols.
Core Directive: Treat all unwanted this compound, including residues and contaminated materials, as hazardous waste.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this chemical is the use of appropriate PPE. The causality is clear: direct contact can lead to irritation and absorption, while inhalation can affect the respiratory system.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: All handling, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1][4]
Hazard Profile Summary
The following table summarizes the critical hazard information for this compound, derived from authoritative safety data sheets.
| Property | Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 452-09-5 | [5] |
| Physical State | Colorless to light yellow liquid | [5] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [5] |
| Disposal Classification | Classified as hazardous waste. Must be disposed of at an approved waste disposal plant. | [3][6][7] |
| Incompatibilities | Strong oxidizing agents. | [3][6] |
| Hazardous Decomposition | Thermal decomposition can release irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen chloride gas.[3] | [3] |
The Scientific Basis for Disposal: Why Segregation is Critical
This compound is a halogenated organic compound , containing both chlorine and fluorine atoms.[8][9] This chemical classification is the single most important factor determining its disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous wastes or may exhibit hazardous characteristics.[10][11][12] They are generally not suitable for landfill disposal due to their potential to leach into soil and groundwater. Furthermore, they are prohibited from sewer disposal, as they can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.
The mandated disposal method for such compounds is typically high-temperature incineration at a licensed hazardous waste facility.[10][13] This process is necessary to ensure the complete destruction of the molecule, breaking the stable carbon-halogen bonds and preventing the formation of highly toxic byproducts like dioxins.
Causality: Mixing halogenated waste with non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[14] Therefore, strict segregation is not just a regulatory requirement but also a critical cost-control measure for any laboratory.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Waste Collection & Segregation
-
Select an Appropriate Waste Container: Use a designated, leak-proof container made of a material compatible with this compound. Polyethylene or polypropylene containers are suitable.[4] The container must have a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Liquid Waste" and list the full chemical name: "this compound."[14] Maintain a running log of the approximate volume of waste added.
-
Segregate at the Source: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) separately from all other waste streams.
Step 2: Safe Storage Pending Disposal
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[14][15] This prevents the release of vapors.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment tray or cabinet to prevent the spread of material in case of a leak.
-
Ensure Proper Ventilation: The storage area must be well-ventilated, such as inside a ventilated cabinet or a designated section of a fume hood.[3][6]
-
Avoid Incompatibles: Ensure the storage area is away from strong oxidizing agents, heat sources, and open flames.[2][6]
Step 3: Arranging for Final Disposal
-
Contact Your EHS Office: When the waste container is nearly full (around 75-80%), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14]
-
Follow Institutional Procedures: Adhere to all specific procedures required by your institution for waste manifest documentation and pickup scheduling.
The logical flow of this disposal process is visualized in the diagram below.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 452-09-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. benchchem.com [benchchem.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluoroanisole
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Chloro-2-fluoroanisole (CAS No. 452-09-5). As a halogenated aromatic ether, this compound requires stringent safety measures to mitigate risks to laboratory personnel. The following procedures are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound whose toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the assumption that it is hazardous. The primary risks are associated with personal contact and inhalation. The core principle of our safety protocol is to minimize all potential routes of exposure.
Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Inhalation Hazard: Inhalation of fumes or aerosols may cause respiratory tract irritation.[1][2]
-
Ingestion Hazard: The substance may be harmful if swallowed.[1]
-
Combustion Hazards: While considered non-combustible, containers may burn in a fire, emitting corrosive and toxic fumes such as hydrogen chloride, hydrogen fluoride, and carbon oxides.[1][2]
A thorough risk assessment must be conducted before any new procedure involving this chemical. This involves evaluating the quantities being used, the nature of the operation (e.g., heating, transferring), and the potential for aerosol generation.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure. All work with this compound must be performed in a designated area with appropriate engineering controls.
-
Chemical Fume Hood: All handling, transferring, and experimental use of this compound must occur inside a properly functioning and certified chemical fume hood. This is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) to keep airborne concentrations low.[1][3] The sash should be kept at the lowest practical height.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and verified to be operational before starting any work.[1][4]
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive PPE strategy is mandatory to prevent exposure.[4] The selection of PPE is dictated by the specific hazards of this compound and the requirements of OSHA standards.
| PPE Category | Specification | Rationale and Governing Standard |
| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles for splash-prone operations. | Protects against splashes and vapors. Complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A chemically resistant apron or lab coat. Closed-toe shoes. | Prevents accidental skin contact. Contaminated clothing must be removed immediately and laundered before reuse.[1][2][5] |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is required if ventilation is inadequate.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
This protocol ensures a systematic and safe approach to handling this compound.
A. Pre-Operational Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Assemble and Inspect PPE: Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[7]
-
Prepare Work Area: Ensure the fume hood is clean and uncluttered. Remove any incompatible materials, such as strong oxidizing agents.[1][8]
-
Locate Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and spill kit.
B. Handling and Experimental Procedure
-
Container Inspection: Visually inspect the chemical container for any damage or leaks before moving it into the fume hood.
-
Dispensing: Carefully open the container. Use appropriate tools (e.g., pipettes, syringes) to transfer the chemical, avoiding splashes or aerosol generation.
-
Secure Containment: Keep containers securely sealed when not in immediate use.[2]
-
Reaction Monitoring: Conduct all experimental procedures within the confines of the fume hood.
C. Post-Operational Procedure
-
Decontamination: Decontaminate all non-disposable equipment and glassware that has come into contact with the chemical. The rinsate should be collected as hazardous waste.[5]
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5]
-
Area Cleaning: Clean the work surface within the fume hood.
-
Hand Hygiene: After removing gloves using the proper technique, always wash hands thoroughly with soap and water.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow for ensuring safety during the handling of this chemical.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
A. Emergency Procedures: Immediate Actions
In the event of an exposure or spill, prompt action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Major Spill: Evacuate the area and alert the appropriate emergency response team.[2] For a minor spill within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[2][6]
B. Disposal Plan: Environmental Responsibility
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[1]
-
Classification: this compound waste is considered hazardous.
-
Collection: All waste, including contaminated materials and rinsates, must be collected in a designated, leak-proof, and clearly labeled container.[5] The label must include the words "Hazardous Waste" and the full chemical name.[5]
-
Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper disposal.[5]
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 4-Fluoroanisole, 99%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET. ChemTreat. [Link]
-
Vinyl chloride. Wikipedia. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. osha.gov [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
